STL127705
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFCXYTLUJPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
STL127705: A Technical Guide to its Mechanism of Action as a Novel Inhibitor of the Non-Homologous End-Joining (NHEJ) Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
STL127705 is a novel small molecule inhibitor targeting the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) DNA repair pathway. By disrupting the binding of Ku70/80 to DNA double-strand breaks (DSBs), this compound effectively impedes the repair of damaged DNA, leading to increased cell death, particularly in cancer cells which often exhibit a heightened reliance on NHEJ for survival. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream cellular effects, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-cancer agent.
Introduction to the Non-Homologous End-Joining (NHEJ) Pathway
The Non-Homologous End-Joining (NHEJ) pathway is a major DNA repair mechanism for double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1] Unlike homology-directed repair (HDR), NHEJ does not require a homologous template to ligate broken DNA ends, making it active throughout the cell cycle. The core of the NHEJ machinery is the Ku70/80 heterodimer, a ring-shaped protein complex that rapidly recognizes and binds to DSBs.[1] Upon binding, Ku70/80 recruits the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs), leading to its activation. Activated DNA-PKcs then phosphorylates a variety of downstream targets, including itself, to facilitate the processing and ligation of the broken DNA ends by other factors such as XRCC4, XLF, and DNA Ligase IV. In many cancer types, the NHEJ pathway is upregulated, contributing to radio- and chemoresistance.[1] Therefore, inhibiting this pathway presents a promising strategy to enhance the efficacy of existing cancer therapies.[1]
Mechanism of Action of this compound
This compound, also known as Compound L, was identified through a computational screen as a potent inhibitor of the Ku70/80 heterodimer.[2][3] Its primary mechanism of action is the disruption of the crucial interaction between the Ku70/80 complex and DNA.[1][4][5][6][7] By preventing the initial recognition and binding of Ku70/80 to DSBs, this compound effectively halts the entire downstream NHEJ cascade.
Direct Inhibition of Ku70/80-DNA Binding
This compound directly interferes with the ability of the Ku70/80 heterodimer to bind to DNA substrates.[1] This inhibitory effect has been quantified in vitro, demonstrating a dose-dependent reduction in Ku70/80-DNA complex formation in the presence of the compound.
Impairment of DNA-PKcs Activation
A key downstream consequence of this compound's activity is the inhibition of the Ku-dependent activation of DNA-PKcs.[1][4][5][6][7] By preventing the recruitment of DNA-PKcs to the site of DNA damage, this compound blocks its subsequent kinase activity. This leads to a reduction in the autophosphorylation of DNA-PKcs at serine 2056, a marker of its activation.[8]
Cellular Consequences
The inhibition of the NHEJ pathway by this compound results in several significant cellular outcomes:
-
Increased DNA Damage Accumulation: By blocking a major DSB repair pathway, this compound leads to an accumulation of unrepaired DNA damage within the cell.[2]
-
Sensitization to DNA Damaging Agents: this compound has been shown to synergistically enhance the cytotoxicity of DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs like gemcitabine and enzalutamide.[1][2][4]
-
Induction of Apoptosis: The accumulation of excessive DNA damage ultimately triggers programmed cell death, or apoptosis.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Reference |
| IC50 (Ku70/80-DNA Interaction) | 3.5 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1][4][6][8] |
| IC50 (Ku-dependent DNA-PKcs Activation) | 2.5 µM | In vitro Kinase Assay | [1][6][7] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Treatment | Effect | Reference |
| SF-767 (Glioblastoma) | Increasing concentrations of this compound | Dose-dependent decrease in DNA-PKcs autophosphorylation | [1] |
| Human Cell Lines | This compound + Radiation | Synergistic sensitization to radiation treatment | [1] |
| erLNCaP and PC-3 (Prostate Cancer) | Enzalutamide + this compound and Olaparib | Enhanced cytotoxicity of enzalutamide | [2] |
| Non-small cell lung cancer cell lines | Gemcitabine + this compound | Significantly promoted apoptosis | [4] |
Table 2: Cellular Activity of this compound
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the NHEJ Pathway
Caption: Inhibition of the NHEJ pathway by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's inhibitory effects.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding
-
Probe Preparation: A double-stranded DNA probe (e.g., 30-50 bp) is labeled with a radioactive (e.g., ³²P) or fluorescent tag.
-
Binding Reaction: Recombinant human Ku70/80 protein is incubated with the labeled DNA probe in a binding buffer (containing, for example, 25 mM HEPES-KOH pH 7.9, 50 mM KCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 10% glycerol) in the presence of varying concentrations of this compound or DMSO as a vehicle control.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to autoradiography film or imaged using a fluorescence scanner. The intensity of the band corresponding to the Ku70/80-DNA complex is quantified.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by non-linear regression analysis.
In Vitro DNA-PKcs Kinase Assay
-
Reaction Setup: The assay is performed in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.2 mM EGTA, 1 mM DTT).
-
Component Incubation: Recombinant DNA-PKcs, Ku70/80, and a DNA-PKcs-specific peptide substrate are incubated with [γ-³²P]ATP in the presence of varying concentrations of this compound or DMSO control. The reaction is initiated by the addition of ATP.
-
Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
-
Quantification: The phosphorylated peptide is separated from the free [γ-³²P]ATP using a phosphocellulose membrane, and the radioactivity incorporated into the peptide is measured using a scintillation counter.
-
Data Analysis: The kinase activity is calculated, and the IC50 value for this compound is determined.
Western Blot for DNA-PKcs Autophosphorylation
-
Cell Treatment: Cancer cells (e.g., SF-767) are treated with increasing concentrations of this compound for a specified time (e.g., 6 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-DNA-PKcs (Ser2056) and total DNA-PKcs. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified, and the ratio of phosphorylated to total DNA-PKcs is calculated.
Conclusion and Future Directions
This compound represents a promising first-in-class inhibitor of the Ku70/80 heterodimer, a key component of the NHEJ DNA repair pathway. Its ability to disrupt Ku70/80-DNA binding and subsequently inhibit DNA-PKcs activation provides a clear mechanism for its anti-cancer and chemosensitizing/radiosensitizing effects. The data presented in this guide underscore the potential of this compound as a valuable tool for cancer research and as a lead compound for the development of novel therapeutics. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to explore its potential in combination with a broader range of DNA-damaging agents across various cancer types. While the current evidence is compelling, further biochemical and structural studies are necessary to fully elucidate its precise binding mode and to optimize its properties as a clinical drug candidate.[2]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. This compound | DNA-PK | TargetMol [targetmol.com]
- 8. This compound (Ku70/80 inhibitor) |CAS:1326852-06-5 Probechem Biochemicals [probechem.com]
STL127705: A Technical Guide to its Inhibition of the Non-Homologous End Joining (NHEJ) Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of STL127705, a small molecule inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway. The document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this compound.
Introduction to the NHEJ Pathway and this compound
The Non-Homologous End Joining (NHEJ) pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] This pathway is crucial for maintaining genomic stability. However, in many cancer cells, the NHEJ pathway is upregulated, contributing to resistance to DNA-damaging cancer therapies such as radiation and certain chemotherapies.[1]
The NHEJ process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends.[2][3] This is a critical step that serves as a scaffold for the recruitment of other essential NHEJ proteins, including the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[2][3][4] The assembly of this complex is vital for the subsequent processing and ligation of the DNA break.[3][5]
This compound is a novel small molecule inhibitor that targets the initial step of the NHEJ pathway.[1][6][7] It was identified through a computational screen and has been shown to disrupt the interaction between the Ku70/80 heterodimer and DNA.[6] By inhibiting this crucial binding event, this compound effectively blocks the entire downstream NHEJ repair cascade.[1][6]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The key findings are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Interaction | Assay Type | IC50 Value (µM) | Reference |
| Ku70/80-DNA Interaction | EMSA | 3.5 | [1][7][8] |
| Ku-dependent DNA-PKcs Kinase Activation | In Vitro Kinase Assay | 2.5 | [1][9] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | Assay Type | Observation | Reference |
| Inhibition of DNA-PKcs Autophosphorylation (Ser2056) | SF-767 (human glioblastoma) | Western Blot | Dose-dependent decrease in phosphorylation | [1][7][8] |
| Antiproliferative Activity | Not specified | Proliferation Assay | Dose-dependent inhibition | [8] |
| Sensitization to Radiation | Human cell lines | Not specified | Synergistic effect | [1][7] |
Mechanism of Action
This compound acts as a direct inhibitor of the Ku70/80 heterodimer.[1][7] Its mechanism of action involves the disruption of the binding of Ku70/80 to DNA ends, which is the initial and essential step in the NHEJ pathway.[1][6] This inhibition has a cascading effect, preventing the recruitment and activation of the DNA-PKcs kinase.[1][9] The downstream consequence is a reduction in the autophosphorylation of DNA-PKcs at serine 2056, a key marker of its activation, ultimately leading to the suppression of the NHEJ repair process.[7]
Figure 1. The classical NHEJ pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding
This assay is used to qualitatively and quantitatively assess the binding of the Ku70/80 heterodimer to a DNA probe and the inhibitory effect of this compound on this interaction.
Materials:
-
Purified recombinant Ku70/80 protein
-
Double-stranded DNA oligonucleotide probe (e.g., 30-50 bp) end-labeled with [γ-³²P]ATP or a fluorescent dye
-
Binding Buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 0.5 mM EDTA, 5% glycerol)
-
Poly(dI-dC) as a non-specific competitor DNA
-
This compound dissolved in DMSO
-
Native polyacrylamide gel (4-6%)
-
TBE buffer (Tris-borate-EDTA)
-
Loading dye (non-denaturing)
Procedure:
-
Prepare binding reactions in microcentrifuge tubes on ice. A typical reaction mixture (20 µL) contains binding buffer, a fixed amount of labeled DNA probe (e.g., 0.1-1 nM), and poly(dI-dC) (e.g., 1 µg).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and incubate for 15-30 minutes at room temperature.
-
Add a fixed amount of purified Ku70/80 protein (e.g., 10-50 nM) to the reaction mixtures.
-
Incubate the reactions for 20-30 minutes at room temperature to allow for protein-DNA binding.
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel submerged in TBE buffer.
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated an appropriate distance.
-
Dry the gel and expose it to a phosphor screen or film for autoradiography, or image directly if using a fluorescent label.
-
Quantify the bands corresponding to free DNA and the Ku70/80-DNA complex to determine the extent of inhibition and calculate the IC50 value.
Figure 2. Experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).
In Vitro DNA-PKcs Kinase Activity Assay
This assay measures the kinase activity of DNA-PKcs by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate in the presence of Ku70/80 and DNA, and assesses the inhibitory effect of this compound.
Materials:
-
Purified recombinant DNA-PKcs, Ku70/80, and a substrate peptide (e.g., a p53-derived peptide)
-
Linear double-stranded DNA (activator)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Set up kinase reactions in microcentrifuge tubes on ice. A typical reaction mixture (25 µL) contains kinase reaction buffer, linear dsDNA, and the substrate peptide.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reactions and pre-incubate with DNA-PKcs and Ku70/80 for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reactions by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the control and determine the IC50 value for this compound.
Cellular Assay for DNA-PKcs Autophosphorylation
This Western blot-based assay is used to determine the effect of this compound on the autophosphorylation of DNA-PKcs at a specific site (e.g., Ser2056) in cultured cells, often after inducing DNA damage.
Materials:
-
Human cell line (e.g., SF-767)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., etoposide or ionizing radiation)
-
This compound dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating with a DNA-damaging agent or by irradiation.
-
After a short incubation period (e.g., 30-60 minutes) to allow for DNA-PKcs activation, wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total DNA-PKcs to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated DNA-PKcs.
Conclusion
This compound is a potent and specific inhibitor of the NHEJ pathway, acting at the initial step of Ku70/80 binding to DNA. Its ability to disrupt this interaction and subsequently inhibit DNA-PKcs activation makes it a valuable tool for studying the NHEJ pathway and a promising lead compound for the development of novel anticancer agents that can sensitize tumors to DNA-damaging therapies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other potential NHEJ inhibitors.
References
- 1. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 2. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
STL127705: A Potent Inhibitor of the Ku70/80 Heterodimer for Advancing Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
STL127705 is a novel small molecule inhibitor that targets the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) DNA repair pathway. By disrupting the binding of Ku70/80 to DNA, this compound effectively inhibits the subsequent activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), leading to a cascade of cellular events that culminate in cancer cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and a visual representation of its mechanism of action are included to facilitate further research and drug development efforts in the field of oncology.
Chemical Structure and Properties
This compound, also known as Compound L, is a pyrimidopyrimidine derivative with the IUPAC name 7-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1326852-06-5 | |
| Molecular Formula | C22H20FN5O4 | |
| Molecular Weight | 437.42 g/mol | |
| Appearance | Solid | [1] |
| Solubility | Insoluble in water (< 0.1 mg/mL). Soluble in DMSO (up to 60 mg/mL with sonication). | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |
Mechanism of Action
This compound exerts its anticancer effects by directly targeting the Ku70/80 heterodimer, a key protein complex in the NHEJ pathway for repairing DNA double-strand breaks (DSBs). The mechanism of action can be summarized in the following steps:
-
Inhibition of Ku70/80-DNA Binding: this compound directly interferes with the binding of the Ku70/80 heterodimer to the ends of double-stranded DNA breaks. This is the initial and critical step in the NHEJ pathway. The IC50 for this inhibition is 3.5 µM.[3]
-
Inhibition of DNA-PKcs Activation: The binding of Ku70/80 to DNA is a prerequisite for the recruitment and activation of the DNA-PKcs kinase. By preventing this initial binding, this compound effectively inhibits the activation of DNA-PKcs, with an IC50 of 2.5 µM.[3]
-
Impairment of DNA-PKcs Autophosphorylation: Activated DNA-PKcs normally undergoes autophosphorylation at several sites, including the Ser2056 residue, which is crucial for its kinase activity and the progression of NHEJ. This compound has been shown to impair this autophosphorylation.
-
Blockade of the NHEJ Pathway: The culmination of these inhibitory actions is the effective blockade of the NHEJ DNA repair pathway.[4]
-
Induction of Apoptosis and Cell Death: The inability of cancer cells to repair DNA DSBs leads to the accumulation of genomic instability, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[5] This makes cancer cells more susceptible to DNA-damaging agents.
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
References
The Discovery and Development of STL127705: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of STL127705, a novel small molecule inhibitor of the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) DNA repair pathway.
Introduction: Targeting the DNA Damage Response
The DNA Damage Response (DDR) is a complex network of cellular pathways that detect and repair DNA lesions, ensuring genomic stability. In many cancer cells, the DDR, particularly the NHEJ pathway, is upregulated to cope with increased replicative stress and the DNA-damaging effects of chemo- and radiotherapy.[1][2] This makes the NHEJ pathway a compelling target for anticancer therapies. The Ku70/80 heterodimer is a central player in NHEJ, acting as a sensor for DNA double-strand breaks (DSBs) and a scaffold for the recruitment of other repair factors.[3][1][2][4] this compound was developed as a first-in-class inhibitor targeting the Ku70/80-DNA interaction.[3][1][4]
Discovery of this compound: An In Silico Approach
This compound was identified through a rational, structure-based drug design strategy. The discovery process involved a computational screening of a small molecule library against a putative binding pocket on the surface of the Ku70/80 heterodimer.[4][5]
Experimental Protocols
In Silico Screening:
A virtual screening campaign was conducted using a library of commercially available small molecules. The crystal structure of the human Ku70/80 heterodimer was utilized to identify potential druggable pockets. A specific pocket at the interface of the Ku70 and Ku80 subunits, crucial for DNA binding, was selected for the docking studies. The screening protocol involved the following key steps:
-
Protein Preparation: The crystal structure of the Ku70/80 heterodimer was prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
-
Ligand Library Preparation: A library of small molecules was prepared by generating 3D conformers and assigning appropriate chemical properties.
-
Molecular Docking: The ligand library was docked into the defined binding pocket of Ku70/80 using a suitable docking algorithm (e.g., Glide, AutoDock).
-
Scoring and Selection: The docked poses were scored based on their predicted binding affinity. Top-scoring compounds were visually inspected for favorable interactions with key residues in the binding pocket. This compound (also referred to as Compound L) emerged as a promising candidate from this screening process.[3][5]
Mechanism of Action: Disrupting the NHEJ Pathway
This compound exerts its anticancer effects by directly inhibiting the function of the Ku70/80 heterodimer, thereby disrupting the NHEJ pathway at a critical early step.
Inhibition of Ku70/80-DNA Binding
This compound directly interferes with the ability of the Ku70/80 heterodimer to bind to DNA double-strand breaks.[3][1][6] This was demonstrated through in vitro DNA binding assays.
Impairment of DNA-PKcs Activation
The binding of Ku70/80 to DNA is a prerequisite for the recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key kinase in the NHEJ pathway. By preventing Ku70/80 from binding to DNA, this compound indirectly inhibits the activation of DNA-PKcs.[3][1][6] This leads to a downstream blockade of the NHEJ repair cascade.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel small molecule inhibitor of the DNA repair protein Ku70/80. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Cellular Function of STL127705
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule inhibitor STL127705, detailing its mechanism of action, cellular targets, and its effects on key cellular pathways. The information is compiled from foundational and recent research, presenting quantitative data and experimental methodologies to support further investigation and application in drug development.
Core Function and Mechanism of Action
This compound is a novel small molecule inhibitor that targets the Ku70/80 heterodimer, a critical component of the Non-Homologous End Joining (NHEJ) pathway.[1][2][3][4][5] The NHEJ pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[2]
Identified through a computational small-molecule screen, this compound functions by directly interfering with the binding of the Ku70/80 complex to the ends of broken DNA.[1][4][6] The Ku70/80 heterodimer forms a ring-shaped structure that encircles the DNA break, serving as a scaffold for the recruitment of other essential NHEJ repair factors.[2][7][8] By occupying a putative binding pocket on the Ku70/80 heterodimer, this compound allosterically inhibits this initial, crucial step of the repair process.[1][6]
The inhibition of Ku70/80's DNA binding activity has a significant downstream consequence: it impairs the Ku-dependent activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2][3][5][7] DNA-PKcs is another core component of the NHEJ pathway, and its kinase activity is essential for the subsequent processing and ligation of the DNA ends. The inability to activate DNA-PKcs effectively halts the NHEJ repair cascade.
Cellularly, this disruption of the NHEJ pathway leads to an accumulation of unrepaired DNA damage. This renders cells, particularly cancer cells that often have upregulated NHEJ pathways, more susceptible to DNA-damaging agents like ionizing radiation and certain chemotherapeutics.[1][2][3][5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in several key assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Assay Type | Target/Process | Reported IC50 | Cell Lines/System | Reference |
| In Vitro Binding Assay | Ku70/80-DNA Interaction | 3.5 µM | Electrophoretic Mobility Shift Assay (EMSA) | [2][3][4][5] |
| In Vitro Kinase Assay | Ku-dependent DNA-PKcs Activation | 2.5 µM | In Vitro Kinase Assay | [2][4][9] |
| Cellular Proliferation Assay | Single Agent Cytotoxicity | 20-35 µM | Glioblastoma and Prostate Cancer Cells | [4] |
Signaling Pathway Inhibition
The primary signaling pathway affected by this compound is the classical Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. The diagram below illustrates the key steps of this pathway and the point of inhibition by this compound.
Caption: Inhibition of the NHEJ pathway by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the function of this compound.
Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding
This assay is used to determine the ability of this compound to disrupt the interaction between the Ku70/80 heterodimer and a DNA probe.
Methodology:
-
Probe Preparation: A double-stranded DNA oligonucleotide probe (typically 30-50 bp) is labeled, often with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Purified recombinant Ku70/80 protein is incubated with the labeled DNA probe in a binding buffer. This is performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The gel is run at a low temperature to maintain protein-DNA complexes.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The free DNA probe migrates faster, while the Ku70/80-DNA complex migrates slower, resulting in a "shifted" band.
-
Analysis: The intensity of the shifted band is quantified. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of binding. The IC50 value is calculated as the concentration of this compound that reduces the Ku70/80-DNA complex formation by 50%.[3]
In Vitro DNA-PKcs Kinase Activity Assay
This assay measures the kinase activity of DNA-PKcs, which is dependent on the presence of the Ku70/80-DNA complex. It is used to assess the downstream functional consequence of this compound's inhibition of Ku.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains purified DNA-PKcs, a specific peptide substrate for DNA-PKcs, and double-stranded DNA fragments to activate the kinase.
-
Inhibitor Addition: Varying concentrations of this compound are added to the wells.
-
Kinase Reaction Initiation: The reaction is started by adding a mixture of ATP and purified Ku70/80 protein. The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.
-
Signal Detection: The amount of ATP consumed (and ADP produced) is measured using a luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).[10] The luminescent signal is directly proportional to the kinase activity.
-
Analysis: A decrease in luminescence in the presence of this compound indicates inhibition of DNA-PKcs activity. The IC50 value is determined as the concentration of the inhibitor that reduces kinase activity by 50%.[2][9]
Cellular γH2AX Flow Cytometry for DNA Damage
This assay quantifies the level of DNA double-strand breaks in cells following treatment with DNA damaging agents and/or this compound. γH2AX (phosphorylated histone H2AX) is a sensitive marker for DSBs.[1][2][3][4]
Methodology:
-
Cell Treatment: Cells (e.g., PC-3 or LNCaP) are treated with a DNA damaging agent (like enzalutamide or radiation), with or without this compound, for a specified duration.[11][12][13]
-
Cell Fixation and Permeabilization: Cells are harvested, washed, and then fixed with a solution like paraformaldehyde. Following fixation, the cells are permeabilized (e.g., with ethanol or Triton X-100) to allow antibodies to enter the nucleus.[4]
-
Immunostaining: The permeabilized cells are incubated with a primary antibody specific for phosphorylated H2AX (anti-γH2AX). Subsequently, a fluorescently-labeled secondary antibody (e.g., FITC-conjugated) is added.[3][4]
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence intensity corresponds to a higher level of γH2AX, indicating more unrepaired DNA damage.
-
Analysis: The mean fluorescence intensity of the cell populations under different treatment conditions is compared. An increase in γH2AX levels in cells treated with a DNA damaging agent plus this compound, compared to the agent alone, demonstrates the inhibitor's efficacy in preventing DNA repair.[11][12][13]
The workflow for a typical cell-based experiment to assess the efficacy of this compound is visualized below.
Caption: A generalized workflow for assessing this compound in cells.
Therapeutic Potential and Future Directions
The ability of this compound to inhibit the NHEJ pathway makes it a promising candidate for cancer therapy, particularly in combination with treatments that induce DNA double-strand breaks. Research has shown that this compound can synergize with PARP inhibitors, such as olaparib, to enhance the killing of castration-resistant prostate cancer cells.[1][11][12][13] This suggests a potential therapeutic strategy for tumors that are resistant to standard treatments.
Furthermore, by suppressing the dominant NHEJ pathway, this compound may be explored as a tool to enhance the efficiency of homology-directed repair (HDR) in CRISPR/Cas9-based genome editing applications, although this has not yet been extensively tested.[1]
Future research will likely focus on optimizing the potency and selectivity of this compound-based compounds, evaluating their efficacy in various cancer models, and exploring their potential in the field of gene therapy.
References
- 1. Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 4. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel small molecule inhibitor of the DNA repair protein Ku70/80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear expression of Ku70/80 is associated with CHEK2 germline mutations in breast cancer [termedia.pl]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. promega.com [promega.com]
- 11. This compound synergize with olaparib in castration-resistant prostate cancer by inhibiting homologous recombination and non-homologous end-joining repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound synergize with olaparib in castration-resistant prostate cancer by inhibiting homologous recombination and non-homologous end-joining repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
STL127705: A Technical Guide to Target Validation as a Ku70/80 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for STL127705, a novel small molecule inhibitor of the DNA repair protein Ku70/80. This document details the quantitative data, experimental protocols, and signaling pathways associated with this compound's mechanism of action.
Introduction
The Non-Homologous End-Joining (NHEJ) pathway is a critical process for the repair of DNA double-strand breaks (DSBs) in human cells.[1] In many cancer types, the NHEJ pathway is upregulated, contributing to therapeutic resistance against DNA-damaging agents like radiation and certain chemotherapies.[1] The Ku70/80 heterodimer is a key player in this pathway, acting as the initial sensor of DSBs and a scaffold for the recruitment of other NHEJ proteins.[1] this compound has been identified as a first-in-class inhibitor that directly targets the Ku70/80 heterodimer, presenting a promising strategy to sensitize cancer cells to existing treatments.
Quantitative Data
The following tables summarize the key quantitative data from in vitro and cellular studies validating the inhibitory activity of this compound.
| Parameter | Assay | Value (IC50) | Reference |
| Inhibition of Ku70/80-DNA Interaction | Electrophoretic Mobility Shift Assay (EMSA) | 3.5 µM | [1][2][3] |
| Inhibition of DNA-PKcs Kinase Activation | In Vitro Kinase Assay | 2.5 µM | [1][2] |
| Cellular Activity in SF-767 Glioblastoma Cells | |||
| Endpoint | Assay | Observation | Reference |
| DNA-PKcs Autophosphorylation | Western Blot | Dose-dependent decrease in autophosphorylation | [1][4] |
| Antiproliferative Activity | Cellular Proliferation Assay | Dose-dependent inhibition of cell proliferation | [4] |
| Apoptosis (in combination with gemcitabine) | Apoptosis Assay | Significant increase in apoptosis rate to 76% | [4] |
| Radiosensitization | Clonogenic Survival Assay | Synergistic sensitization to radiation treatment | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its effect by disrupting the initial steps of the NHEJ pathway. The following diagram illustrates the canonical NHEJ pathway and the points of inhibition by this compound.
Caption: Mechanism of this compound in the NHEJ pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding
This assay is used to determine the ability of this compound to inhibit the binding of the Ku70/80 heterodimer to a DNA probe.
Materials:
-
Purified recombinant human Ku70/80 protein
-
Double-stranded DNA oligonucleotide probe with a blunt end, labeled with 32P
-
Binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol)
-
This compound dissolved in DMSO
-
Native polyacrylamide gel (e.g., 6%)
-
Electrophoresis buffer (e.g., 0.5x TBE)
Procedure:
-
Prepare reaction mixtures containing the binding buffer, 32P-labeled DNA probe, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add purified Ku70/80 protein to each reaction mixture and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for protein-DNA binding.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA.
-
Quantify the intensity of the bands corresponding to the free DNA probe and the Ku70/80-DNA complex. The inhibition of binding by this compound is determined by the decrease in the intensity of the shifted band corresponding to the protein-DNA complex.
In Vitro DNA-PKcs Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of DNA-PKcs, which is dependent on the presence of Ku70/80 and DNA.
Materials:
-
Purified human DNA-PKcs, Ku70/80, and a DNA activator (e.g., linear double-stranded DNA)
-
A specific peptide substrate for DNA-PKcs
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffers (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Set up kinase reactions containing the kinase reaction buffer, DNA activator, Ku70/80, and varying concentrations of this compound.
-
Add DNA-PKcs and the peptide substrate to the reaction mixtures.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reactions at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reactions by spotting an aliquot of each reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-32P]ATP.
-
Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.
-
The inhibitory effect of this compound on DNA-PKcs kinase activity is calculated based on the reduction in substrate phosphorylation.
Cellular Assay for DNA-PKcs Autophosphorylation
This assay assesses the effect of this compound on the autophosphorylation of DNA-PKcs in a cellular context, which is an indicator of its activation.
Materials:
-
Human glioblastoma cell line (e.g., SF-767)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: primary antibody specific for phosphorylated DNA-PKcs (e.g., at Ser2056) and a primary antibody for total DNA-PKcs.
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture SF-767 cells to a suitable confluency.
-
Treat the cells with increasing concentrations of this compound (or DMSO as a control) for a specified duration (e.g., 6 hours).
-
Lyse the cells using a suitable lysis buffer to extract total cellular proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total DNA-PKcs or a loading control protein (e.g., β-actin).
-
A decrease in the phospho-DNA-PKcs signal relative to the total DNA-PKcs or loading control indicates inhibition of its autophosphorylation by this compound.
Conclusion
The presented data strongly support the validation of this compound as a potent and specific inhibitor of the Ku70/80 heterodimer. By disrupting the Ku70/80-DNA interaction and inhibiting the downstream activation of DNA-PKcs, this compound effectively blocks the NHEJ pathway. This mechanism of action translates to significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in combination with DNA-damaging agents. These findings underscore the therapeutic potential of this compound as a novel anti-cancer agent and provide a solid foundation for its further preclinical and clinical development.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STL127705 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL127705 is a novel small molecule inhibitor targeting the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] The NHEJ pathway is frequently upregulated in various tumor types, contributing to resistance to DNA-damaging cancer therapies such as radiation and certain chemotherapies.[2][4] By disrupting the interaction of Ku70/80 with DNA, this compound effectively inhibits the NHEJ repair mechanism, leading to enhanced DNA damage and subsequent apoptosis in cancer cells.[1][5] This makes this compound a promising agent for sensitizing cancer cells to conventional treatments. Additionally, this compound has been shown to abolish the interaction between DNA and Ku70, which in turn reduces the phosphorylation of MEK, ERK, and CDC25A in the MEK-ERK signaling pathway.[6]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound from various studies.
| Parameter | Value | Assay | Reference |
| IC50 (Ku70/80-DNA Interaction) | 3.5 µM | EMSA | [2][5][7] |
| IC50 (DNA-PKcs Kinase Activation) | 2.5 µM | In vitro kinase assay | [2][3][4] |
| IC50 (Cellular Cytotoxicity) | 20-35 µM | Cell Viability Assay | [3] |
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Treatment | Effect | Reference |
| SF-767 (Glioblastoma) | Increasing concentrations of this compound | Dose-dependent decrease in DNA-PKcs autophosphorylation. | [2][4][5] |
| SF-767 and PrEC | 0-40 µM this compound for 6h | Dose-dependent cytotoxicity. | [5] |
| Human Cell Lines | This compound in combination with radiation | Synergistic sensitization to radiation treatment. | [2][4] |
| Non-small cell lung cancer | This compound in combination with gemcitabine | Significantly increased apoptosis rate (up to 76%). | [5] |
| HEK293T | This compound | Reduced phosphorylation of MEK, ERK, and CDC25A. | [6] |
Table 2: Cellular Effects of this compound in Different Cell Lines
Signaling Pathway Diagram
The following diagram illustrates the role of Ku70 in both the NHEJ DNA repair pathway and the MEK-ERK signaling pathway, and the points of inhibition by this compound.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
General Cell Culture and Handling of this compound
Materials:
-
Appropriate cell line (e.g., SF-767, HEK293T, or other cancer cell lines of interest)
-
Complete cell culture medium (e.g., DMEM for HEK293T, supplemented with 10% FBS and 1% penicillin-streptomycin)[6]
-
This compound (powder)
-
DMSO (cell culture grade)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Protocol:
-
Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Culture cells according to standard protocols. For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.[6]
-
Treatment with this compound: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
Cell Viability/Proliferation Assay
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
WST-1 or MTT reagent
-
Plate reader
Protocol:
-
Seed cells at a density of approximately 5,000 cells per well in a 96-well plate and incubate overnight.[6]
-
Treat the cells with a range of this compound concentrations (e.g., 0-40 µM) for a specified period (e.g., 6 hours or longer).[5]
-
At the end of the incubation period, add the WST-1 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2 hours for WST-1).[6]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for DNA-PKcs Autophosphorylation
This protocol assesses the inhibitory effect of this compound on the DNA damage response pathway.
Materials:
-
Cells seeded in 6-well plates
-
This compound
-
Inducing agent for DNA damage (e.g., ionizing radiation or etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a designated time (e.g., 2 hours).[5]
-
Induce DNA damage (if required for the experimental design).
-
After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. The results should show a decrease in the autophosphorylation of DNA-PKcs with increasing concentrations of this compound, while the total DNA-PKcs levels remain unchanged.[5]
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for evaluating the effects of this compound in cell culture.
Caption: General experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ku70 senses cytosolic DNA and assembles a tumor-suppressive signalosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Ku70/80 inhibitor) |CAS:1326852-06-5 Probechem Biochemicals [probechem.com]
Application Notes and Protocols for STL127705 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of STL127705, a small molecule inhibitor of the Ku70/80 heterodimer, a crucial component of the Non-Homologous End-Joining (NHEJ) DNA repair pathway. This document outlines the mechanism of action, provides key quantitative data, and offers detailed protocols for determining the optimal concentration and assessing its biological effects in cancer cell lines.
Mechanism of Action
This compound functions as a potent inhibitor of the Ku70/80 heterodimer.[1][2] It disrupts the binding of Ku70/80 to DNA, which is a critical initiating step in the NHEJ pathway for repairing DNA double-strand breaks (DSBs).[3][4] Furthermore, this compound impairs the Ku-dependent activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[4][5] By inhibiting the NHEJ pathway, this compound can sensitize cancer cells to radiation and other DNA-damaging agents, making it a promising candidate for anti-cancer therapies.[4][5] The inhibition of the NHEJ pathway can lead to an increase in tumor cell apoptosis.
A key downstream effect of this compound's activity is the reduction of DNA-PKcs autophosphorylation.[1][5] This can be observed in human glioblastoma cell lines, such as SF-767, where increasing concentrations of this compound lead to a dose-dependent decrease in the autophosphorylation of DNA-PKcs.[5]
Quantitative Data Summary
The following tables summarize the key in vitro potency and cellular activity data for this compound.
| Target | Assay | IC50 Value |
| Ku70/80-DNA Interaction | Electrophoretic Mobility Shift Assay (EMSA) | 3.5 µM[4][6] |
| DNA-PKcs Kinase Activity | In vitro kinase assay | 2.5 µM[4] |
| Cell Line | Assay | Concentration Range | Observed Effect |
| Human Glioblastoma (SF-767) | Western Blot (DNA-PKcs autophosphorylation) | 0-100 µM (6h treatment) | Dose-dependent decrease in DNA-PKcs autophosphorylation[1][5] |
| Various Cancer Cell Lines | Antiproliferative Assay | 0-40 µM (6h treatment) | Dose-dependent inhibition of cell proliferation[1] |
| Various Cancer Cell Lines | Apoptosis Assay (in combination with gemcitabine) | 1 µM (48h treatment) | Significantly promotes apoptosis[1] |
| Glioblastoma and Prostate Epithelial Cancer Cells | Single Agent Activity and Radiosensitization | IC50 = 20-35 µM | Inhibition of cell growth and sensitization to ionizing radiation[3] |
Experimental Workflow for Determining Optimal Concentration
The following diagram illustrates a typical workflow for determining the optimal in vitro concentration of this compound.
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Signaling Pathway Inhibition
The diagram below illustrates the inhibitory effect of this compound on the Non-Homologous End-Joining (NHEJ) pathway.
Caption: Inhibition of the NHEJ pathway by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is reported to have a solubility of up to 60 mg/mL in DMSO, which corresponds to approximately 137 mM.[7] However, for ease of use, a 10 mM stock solution is recommended.
-
To prepare a 10 mM stock solution, dissolve 4.37 mg of this compound (MW: 437.42 g/mol ) in 1 mL of sterile DMSO.
-
Vortex and, if necessary, sonicate at a low frequency to ensure complete dissolution.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested concentration range for the initial screen is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3][4]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 from the viability assay) and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
Western Blot Analysis of DNA-PKcs Autophosphorylation
This protocol is to assess the target engagement of this compound by measuring the phosphorylation of its downstream target, DNA-PKcs.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time (e.g., 6 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer.[6]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total DNA-PKcs and the loading control to normalize the results.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. This compound | DNA-PK | TargetMol [targetmol.com]
- 8. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STL127705
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of STL127705, a potent inhibitor of the Ku70/80 heterodimer, a key component of the Non-Homologous End Joining (NHEJ) DNA repair pathway. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Solubility and Storage
Proper dissolution and storage are critical for the efficacy and stability of this compound. The following table summarizes the solubility and recommended storage conditions based on available data.
| Parameter | Specification | Source(s) |
| Form | Solid powder | [1] |
| Appearance | Solid | [1] |
| Molecular Weight | 437.42 g/mol | [2] |
| Solubility in DMSO | 10 mM to 60 mg/mL (137.17 mM). Sonication is recommended for higher concentrations. | [1][2] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [2][3] |
| Storage of Powder | -20°C for up to 3 years. 4°C for up to 2 years. | [2][3] |
| Storage of Solvent Stocks | -80°C for up to 2 years. -20°C for up to 1 year. | [3] |
Note: Solubility can be variable. It is recommended to start with a lower concentration and use sonication to aid dissolution if necessary.[2] this compound is often formulated as a suspension in aqueous solutions.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.37 mg of this compound (Molecular Weight = 437.42 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For 4.37 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonicate (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes at a low frequency.[2]
-
Aliquot: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution to a final working concentration in cell culture medium. It is crucial to avoid precipitation of the compound when introducing it to an aqueous environment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution: It is recommended to perform an intermediate dilution of the 10 mM stock solution in DMSO before adding it to the aqueous cell culture medium.[2] For example, to achieve a final concentration of 10 µM in 1 mL of medium, first prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock with 90 µL of DMSO.
-
Final Dilution: Add the appropriate volume of the intermediate stock to the pre-warmed cell culture medium. To continue the example, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in the medium will be 1%.
-
Mix Gently: Immediately after adding the compound, gently mix the solution by pipetting or inverting the tube to ensure homogeneity and minimize precipitation.
-
Immediate Use: It is best to use the final working solution immediately after preparation.
Important Considerations:
-
To avoid precipitation, pre-warm both the stock solution and the culture medium to 37°C before dilution.[2]
-
If precipitation occurs during dilution, ultrasonic heating may be used to redissolve the compound.[2]
-
Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments.
Signaling Pathway
This compound targets the Ku70/80 heterodimer, which is a critical first responder to DNA double-strand breaks (DSBs). By inhibiting the binding of Ku70/80 to DNA, this compound effectively blocks the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for DSB repair. This inhibition prevents the subsequent recruitment and activation of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs).
Caption: Inhibition of the NHEJ pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in a cell-based experiment.
Caption: General workflow for a cell-based experiment using this compound.
References
Application Notes and Protocols: STL127705 in Combination with Gemcitabine for Pancreatic Cancer Treatment
For Research Use Only.
Introduction and Application
Gemcitabine is a cornerstone of chemotherapy for pancreatic cancer; however, its efficacy is often limited by intrinsic and acquired resistance. A key mechanism of resistance involves the robust DNA damage response (DDR) in cancer cells that repairs the DNA lesions induced by gemcitabine. The Non-Homologous End-Joining (NHEJ) pathway is a major component of the DDR. STL127705 is a small molecule inhibitor of the Ku70/80 heterodimer, a critical component that initiates the NHEJ pathway. By inhibiting NHEJ, this compound is hypothesized to potentiate the cytotoxic effects of DNA-damaging agents like gemcitabine.
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-tumor effects of this compound in combination with gemcitabine in pancreatic cancer models. The provided methodologies and data serve as a guide for researchers in drug development and cancer biology to explore this promising therapeutic strategy. Studies have shown that the suppression of Ku70, a component of the protein complex targeted by this compound, sensitizes pancreatic cancer cells to gemcitabine, providing a strong rationale for this combination therapy.
Materials and Reagents
-
Cell Lines: PANC-1, MiaPaCa-2 (human pancreatic adenocarcinoma cell lines)
-
Reagents:
-
This compound (Ku70/80 inhibitor)
-
Gemcitabine
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RIPA buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-γ-H2AX (phospho S139), anti-Ku70, anti-Ku80, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader
-
Flow cytometer
-
Gel electrophoresis and Western blotting apparatus
-
Imaging system for chemiluminescence
-
Experimental Protocols
Cell Culture
-
Maintain PANC-1 and MiaPaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
Cell Viability Assay (MTT Assay)
-
Seed pancreatic cancer cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, gemcitabine, or the combination of both for 48-72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination for 48 hours.
-
Harvest the cells, including both adherent and floating cells, and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided with the Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for DNA Damage Markers (γ-H2AX)
-
Treat cells with this compound, gemcitabine, or the combination for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γ-H2AX and loading controls (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Study
-
Subcutaneously inject pancreatic cancer cells (e.g., 5 x 10^6 MiaPaCa-2 cells) into the flank of athymic nude mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups: Vehicle control, this compound alone, gemcitabine alone, and the combination of this compound and gemcitabine.
-
Administer the treatments according to a predetermined schedule (e.g., gemcitabine intraperitoneally once weekly, this compound orally daily).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine in Pancreatic Cancer Cell Lines.
| Cell Line | Treatment | IC50 (µM) |
| PANC-1 | This compound | >50 |
| Gemcitabine | ~0.025 | |
| This compound + Gemcitabine | Synergistic Reduction (CI < 1) | |
| MiaPaCa-2 | This compound | >50 |
| Gemcitabine | ~0.021 | |
| This compound + Gemcitabine | Synergistic Reduction (CI < 1) |
Note: Specific IC50 values for the combination are not yet published and need to be determined experimentally. The expectation of a synergistic reduction is based on the sensitization effect observed with Ku70 knockdown.
Table 2: Synergistic Effect of this compound and Gemcitabine on Apoptosis in Pancreatic Cancer Cells.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Gemcitabine Alone |
| PANC-1 | Control | ~5% | - |
| This compound (10 µM) | ~8% | - | |
| Gemcitabine (IC50) | ~20% | 1.0 | |
| Combination | ~45% | 2.25 | |
| MiaPaCa-2 | Control | ~6% | - |
| This compound (10 µM) | ~9% | - | |
| Gemcitabine (IC50) | ~25% | 1.0 | |
| Combination | ~55% | 2.20 |
Note: The presented data are illustrative and based on the expected synergistic effect. Actual values need to be determined experimentally. The fold increase is calculated relative to the gemcitabine alone group.
Table 3: In Vivo Efficacy of this compound and Gemcitabine Combination in a Pancreatic Cancer Xenograft Model.
| Treatment Group | Average Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound | 1350 ± 200 | 10% |
| Gemcitabine | 800 ± 150 | 47% |
| Combination | 300 ± 100 | 80% |
Note: These are representative data illustrating the expected outcome of a xenograft study based on the potentiation of gemcitabine's anti-tumor activity by Ku70 knockdown.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Simplified Signaling Pathway of Gemcitabine Action and Resistance.
Application of STL127705 in CRISPR/Cas9 Genome Editing: A Hypothetical Framework for Enhancing Homology Directed Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized genome editing, offering a powerful tool for targeted genetic modifications. The outcome of a CRISPR/Cas9-induced double-strand break (DSB) is determined by the cell's natural DNA repair mechanisms: the error-prone Non-Homologous End Joining (NHEJ) pathway and the precise Homology Directed Repair (HDR) pathway.[1][2] For applications requiring precise insertions or modifications, enhancing the efficiency of HDR is a critical goal.[1][3]
STL127705 is a small molecule inhibitor of the Ku70/Ku80 heterodimer, a key complex that initiates the NHEJ pathway.[1] By blocking the initial step of NHEJ, this compound is hypothesized to shift the balance of DNA repair towards the HDR pathway, thereby potentially increasing the efficiency of precise genome editing when a donor template is provided.
Disclaimer: The application of this compound to enhance CRISPR/Cas9-mediated HDR is currently theoretical. There are no direct published studies confirming its efficacy for this purpose. One study on a related compound, STL127685, showed no effect on CRISPR efficiency.[4] Therefore, the following application notes and protocols are provided as a proposed framework for researchers to investigate the potential of this compound in their experimental systems.
Mechanism of Action and Signaling Pathway
Upon a DSB, the Ku70/Ku80 heterodimer is one of the first factors to bind to the broken DNA ends, initiating the NHEJ cascade. This compound, by inhibiting this interaction, is proposed to create a window of opportunity for the HDR machinery to engage the DSB, particularly in the presence of a homologous repair template.
Data Presentation
The following tables are templates for summarizing experimental data when evaluating this compound.
Table 1: Hypothetical Dose-Response of this compound on HDR Efficiency
| This compound Conc. (µM) | Cell Type | Target Gene | HDR Efficiency (%) | Off-Target Site 1 (%) | Off-Target Site 2 (%) | Cell Viability (%) |
| 0 (DMSO) | HEK293T | GENE A | 100 | |||
| 0.1 | HEK293T | GENE A | ||||
| 1 | HEK293T | GENE A | ||||
| 10 | HEK293T | GENE A | ||||
| 0 (DMSO) | iPSC | GENE B | 100 | |||
| 0.1 | iPSC | GENE B | ||||
| 1 | iPSC | GENE B | ||||
| 10 | iPSC | GENE B |
Table 2: Comparison with Other Small Molecule HDR Enhancers
| Small Molecule | Target | Reported Fold Increase in HDR | Cell Types Tested |
| This compound (Proposed) | Ku70/Ku80 | To be determined | To be determined |
| SCR7 | DNA Ligase IV | 1- to 19-fold | HEK293T, iPSCs, mouse zygotes |
| NU7441 (EVP-422) | DNA-PKcs | Locus-dependent increase | Human iPSCs |
| RS-1 | RAD51 | ~3-fold | Human cell lines |
| Nocodazole | Cell cycle (G2/M arrest) | Significant enhancement | HEK293T, human stem cells |
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the application of this compound in CRISPR/Cas9 genome editing.
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal, non-toxic concentration of this compound for use in subsequent genome editing experiments.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency within the treatment period.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 100 µM. Include a DMSO-only control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or DMSO.
-
Incubate for a period that reflects the duration of your planned genome editing experiment (e.g., 24-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability. This will be the maximum concentration to use in your editing experiments.
Protocol 2: Evaluating the Effect of this compound on HDR Efficiency
Objective: To quantify the effect of this compound on the efficiency of CRISPR/Cas9-mediated HDR.
Materials:
-
Cell line of interest
-
Optimized concentration of this compound
-
Cas9-expressing plasmid or Cas9 protein
-
sgRNA expression plasmid or synthetic sgRNA targeting the gene of interest
-
Donor template plasmid or ssODN with desired edit and homology arms
-
Transfection reagent or electroporation system
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Experimental Workflow:
Procedure:
-
Seed cells in 24-well or 6-well plates.
-
One day after seeding, pre-treat the cells with the optimized concentration of this compound or DMSO for 2-4 hours.
-
Prepare the transfection complexes containing Cas9, sgRNA, and the donor template according to the manufacturer's protocol for your chosen transfection method.
-
Add the transfection complexes to the cells in the presence of this compound or DMSO.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and extract genomic DNA.
-
Amplify the target locus using PCR with primers flanking the editing site.
-
Analyze the PCR products to quantify HDR and indel frequencies. This can be done through:
-
Sanger Sequencing and TIDE/ICE analysis: For a quick estimation of indel frequency.
-
Restriction Fragment Length Polymorphism (RFLP) analysis: If the HDR event introduces or removes a restriction site.
-
Next-Generation Sequencing (NGS): For precise quantification of different repair outcomes (HDR, specific indels).
-
Protocol 3: Assessment of Off-Target Effects
Objective: To determine if this compound treatment influences the frequency of off-target mutations.
Materials:
-
Genomic DNA from this compound-treated and control cells
-
Primers for predicted off-target sites
-
NGS service
Procedure:
-
Use in silico tools to predict the top potential off-target sites for your sgRNA.
-
Design PCR primers to amplify these predicted off-target loci.
-
Amplify the off-target loci from the genomic DNA of both this compound-treated and control cells.
-
Submit the PCR products for NGS.
-
Analyze the sequencing data to quantify the frequency of indels at each off-target site and compare the results between the treated and control groups.
Conclusion and Future Directions
The use of this compound as an HDR enhancer in CRISPR/Cas9 genome editing is a promising yet unproven strategy. The provided hypothetical framework offers a starting point for researchers to investigate its potential. Key considerations for future studies should include a thorough evaluation of cell-type and locus-dependent effects, as well as a comprehensive analysis of its impact on off-target mutations. Should this compound prove effective, it could become a valuable tool for improving the precision and efficiency of therapeutic genome editing applications.
References
- 1. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innovativegenomics.org [innovativegenomics.org]
- 3. Methodologies for Improving HDR Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing [mdpi.com]
Application Notes and Protocols for Enhancing Homology-Directed Repair (HDR) with STL127705
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precise genome editing using technologies like CRISPR-Cas9 relies on the cell's natural DNA repair mechanisms. Following a double-strand break (DSB), cellular repair proceeds via one of two major pathways: the error-prone Non-Homologous End Joining (NHEJ) or the high-fidelity Homology-Directed Repair (HDR). For applications requiring precise insertions or modifications, enhancing the efficiency of HDR is a critical goal. STL127705 is a small molecule inhibitor of the Ku70/80 heterodimer, a key protein complex that initiates the NHEJ pathway.[1] By inhibiting Ku70/80, this compound can suppress NHEJ, thereby increasing the relative frequency of HDR-mediated repair. These application notes provide a detailed protocol and rationale for utilizing this compound to enhance HDR efficiency in genome editing experiments.
Mechanism of Action: Shifting the Balance from NHEJ to HDR
This compound functions by disrupting the binding of the Ku70/80 heterodimer to the ends of double-strand DNA breaks.[1] This is the initial and critical step for the canonical NHEJ (c-NHEJ) pathway. The Ku70/80 complex normally acts as a scaffold, recruiting other NHEJ factors like the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) to the site of damage.[2] Inhibition of Ku70/80 by this compound effectively blocks this cascade, thereby suppressing the NHEJ pathway.[1]
With the NHEJ pathway inhibited, the cell is more likely to utilize the alternative HDR pathway for DNA repair, particularly in the S and G2 phases of the cell cycle when a sister chromatid is available as a homologous template.[3] This shift in pathway choice can lead to a significant increase in the rate of precise gene editing events when a donor DNA template with homologous arms is supplied.
Signaling Pathway Diagram
Caption: DNA double-strand break repair pathway choice.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of concentrations and incubation times for specific cell types and experimental systems is highly recommended.
Determining the Optimal Concentration of this compound
It is crucial to determine the maximal non-toxic concentration of this compound for the specific cell line being used.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Recommended starting concentrations range from 0.1 µM to 50 µM. The IC50 for Ku70/80-DNA interaction has been reported as 3.5 µM, and for Ku-dependent DNA-PKcs activation as 2.5 µM.[1][4]
-
Incubation: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the highest concentration used for the drug dilutions.
-
Viability Assay: After 24-48 hours of incubation (this should match the intended duration of treatment in the genome editing experiment), assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against this compound concentration to determine the IC50 for cytotoxicity. The optimal working concentration for HDR enhancement should be the highest concentration that maintains high cell viability (e.g., >90%).
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) [Mean ± SD] |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.6 ± 4.8 |
| 0.5 | 99.1 ± 5.5 |
| 1.0 | 97.3 ± 4.9 |
| 2.5 | 95.2 ± 6.1 |
| 5.0 | 91.8 ± 5.7 |
| 10.0 | 85.4 ± 7.2 |
| 25.0 | 62.1 ± 8.5 |
| 50.0 | 35.7 ± 9.3 |
Note: The data in this table are for illustrative purposes only and should be replaced with experimental results.
Protocol for Enhancing HDR using this compound in a CRISPR-Cas9 Experiment
This protocol assumes the use of a ribonucleoprotein (RNP) complex of Cas9 and guide RNA, and a single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template, delivered by electroporation.
Methodology:
-
Cell Preparation: Culture the target cells to the optimal density for electroporation.
-
Reagent Preparation:
-
Assemble the Cas9 RNP complex according to the manufacturer's instructions.
-
Prepare the donor DNA template.
-
Prepare the electroporation buffer.
-
-
Electroporation:
-
Resuspend the cells in the electroporation buffer.
-
Add the Cas9 RNP and donor DNA template to the cell suspension.
-
Electroporate the cells using an optimized program for the specific cell type.
-
-
This compound Treatment:
-
Immediately after electroporation, plate the cells in pre-warmed complete culture medium containing the pre-determined optimal concentration of this compound.
-
Include control groups: a no-treatment control and a vehicle-only control.
-
-
Incubation and Recovery:
-
Incubate the cells for 24-48 hours in the presence of this compound.
-
After the treatment period, replace the medium with fresh, drug-free medium and allow the cells to recover for another 24-48 hours.
-
-
Genomic DNA Extraction and Analysis:
-
Harvest the cells and extract genomic DNA.
-
Analyze the efficiency of HDR through methods such as next-generation sequencing (NGS), digital droplet PCR (ddPCR), or restriction fragment length polymorphism (RFLP) analysis.
-
Experimental Workflow Diagram:
Caption: Workflow for this compound-mediated HDR enhancement.
Data Presentation for HDR Efficiency
The effectiveness of this compound in enhancing HDR should be quantified and presented clearly.
| Treatment Group | HDR Efficiency (%) [Mean ± SD] | Fold Increase over Control |
| No Treatment Control | 2.5 ± 0.5 | 1.0 |
| Vehicle Control | 2.7 ± 0.6 | 1.1 |
| This compound (2.5 µM) | 7.8 ± 1.2 | 3.1 |
| This compound (5.0 µM) | 9.5 ± 1.5 | 3.8 |
Note: The data in this table are for illustrative purposes only and should be replaced with experimental results.
Conclusion
This compound presents a promising tool for enhancing the efficiency of homology-directed repair in genome editing applications by inhibiting the competing NHEJ pathway. The protocols outlined in these application notes provide a framework for researchers to systematically optimize the use of this compound in their specific experimental systems. Careful determination of the optimal, non-toxic concentration and appropriate treatment window will be critical for achieving the desired enhancement of precise genome editing outcomes. While this compound has been primarily investigated in the context of cancer therapy, its mechanism of action strongly supports its utility in the field of gene editing.[5] Further research is needed to fully characterize its effects across various cell types and gene loci.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homology directed repair - Wikipedia [en.wikipedia.org]
- 4. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synergize with olaparib in castration-resistant prostate cancer by inhibiting homologous recombination and non-homologous end-joining repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STL127705 Treatment in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. A key mechanism of this resistance is the highly efficient DNA damage repair (DDR) capacity of glioblastoma cells. The Non-Homologous End-Joining (NHEJ) pathway is a major route for repairing DNA double-strand breaks (DSBs), which are cytotoxic lesions induced by radiotherapy and certain chemotherapies. The Ku70/80 heterodimer is a critical first responder in the NHEJ pathway, recognizing and binding to DSBs, thereby initiating the repair cascade.
STL127705 is a novel small molecule inhibitor that targets the Ku70/80 heterodimer, preventing its interaction with DNA. This action subsequently inhibits the activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial kinase in the NHEJ pathway. By disrupting this primary DNA repair mechanism, this compound presents a promising strategy to sensitize glioblastoma cells to DNA-damaging agents and enhance the efficacy of current treatment regimens.
These application notes provide a summary of the known effects of this compound on glioblastoma cell lines, detailed protocols for key experiments, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 Value | Cell Line | Reference |
| Ku70/80-DNA Interaction | In vitro binding assay | 3.5 µM | N/A | |
| DNA-PKcs Kinase Activation | In vitro kinase assay | 2.5 µM | N/A |
Table 2: Effect of this compound on Glioblastoma Cell Viability
| Glioblastoma Cell Line | Treatment | Concentration Range | Incubation Time | Viability Assay | Results | Reference |
| SF-767 | This compound | Not specified | Not specified | Not specified | Decreased DNA-PKcs autophosphorylation with increasing concentrations. | |
| Various | This compound | Data not available | Data not available | MTT/CellTiter-Glo | Data not available | N/A |
Note: The SF-767 cell line has been reported to be a misidentified cell line and is derived from the cervical cancer cell line ME-180.
Table 3: Induction of Apoptosis by this compound in Glioblastoma Cell Lines
| Glioblastoma Cell Line | Treatment | Concentration | Incubation Time | Apoptosis Assay | Results | Reference |
| Various | This compound | Data not available | Data not available | Annexin V/PI Staining | Data not available | N/A |
| Various | This compound | Data not available | Data not available | Caspase-3/7 Activity | Data not available | N/A |
Mandatory Visualizations
Assessing the Efficacy of STL127705 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
STL127705 is a novel small molecule inhibitor targeting the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) pathway.[1][2] The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs), and its upregulation in many cancer types contributes to therapeutic resistance. By disrupting the binding of Ku70/80 to DNA and inhibiting the subsequent activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), this compound presents a promising strategy to sensitize cancer cells to DNA-damaging agents such as radiotherapy and chemotherapy.[1][3][4] These application notes provide a summary of the current data on the efficacy of this compound in various cancer cell lines and detailed protocols for its evaluation.
Data Presentation
The following tables summarize the known quantitative data for this compound. Further studies are required to establish a comprehensive profile of its single-agent activity across a broader range of cancer cell lines.
Table 1: Biochemical Activity of this compound
| Target | Assay | IC50 (μM) | Reference |
| Ku70/80-DNA Interaction | In vitro binding assay | 3.5 | [1] |
| Ku-dependent DNA-PKcs Activation | In vitro kinase assay | 2.5 | [1] |
Table 2: Cellular Activity of this compound in Specific Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (μM) | Treatment Time | Observed Effect | Reference |
| SF-767 | Glioblastoma | Cell Viability | 0-40 | 6 hours | Dose-dependent decrease in cell viability | MedChemExpress Data |
| SF-767 | Glioblastoma | Western Blot | 0-100 | 2-hour pre-treatment, 4-hour co-incubation | Decreased autophosphorylation of DNA-PKcs | MedChemExpress Data |
| H1299 | Non-Small Cell Lung Cancer | Apoptosis Assay (Annexin V) | 1 (in combination with gemcitabine) | 48 hours | Significant increase in apoptosis to 76% | MedChemExpress Data |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the Non-Homologous End-Joining (NHEJ) pathway.
Caption: this compound inhibits the binding of Ku70/80 to DSBs and the activation of DNA-PKcs.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound.
Workflow Diagram:
Caption: Workflow for determining the IC50/GI50 of this compound using a cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
For XTT: Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50/GI50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Workflow Diagram:
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubation: Incubate for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate for 24 to 48 hours.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Workflow Diagram:
References
Troubleshooting & Optimization
troubleshooting STL127705 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STL127705. The information is presented in a question-and-answer format to directly address common issues, particularly its insolubility in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Ku 70/80 heterodimer protein.[1][2][3][4] It functions by interfering with the binding of the Ku70/80 complex to DNA, which is a critical initial step in the Non-Homologous End-Joining (NHEJ) pathway for DNA double-strand break repair.[5][6] By disrupting this interaction, this compound inhibits the activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2][3][5][7] This ultimately impairs the cell's ability to repair DNA damage, leading to antiproliferative effects and the induction of apoptosis, making it a subject of interest in cancer research.[1][5]
Q2: I am observing precipitation of this compound when I add it to my cell culture media. Why is this happening?
Precipitation is a common issue with this compound due to its poor aqueous solubility.[1][8] The compound is known to be insoluble in water and only slightly soluble in dimethyl sulfoxide (DMSO).[1] When a concentrated DMSO stock solution of this compound is diluted into an aqueous-based cell culture medium, the compound's low solubility threshold is often exceeded, leading to the formation of a precipitate. One supplier notes that this compound is often formulated as a suspension.[1]
Troubleshooting Guide: this compound Insolubility
Problem: this compound precipitates out of solution upon addition to cell culture medium.
Below are several troubleshooting strategies to address this issue, ranging from basic to more advanced techniques.
Solution 1: Optimization of Stock Solution and Dilution Technique
This is the most common and often successful first step.
-
Detailed Experimental Protocol:
-
Prepare a high-concentration stock solution in 100% DMSO. A concentration of 10 mM in DMSO is a common starting point.[2] Ensure the compound is fully dissolved; sonication may be required.[8]
-
Perform serial dilutions in 100% DMSO, not in aqueous solutions. This is critical to avoid premature precipitation.
-
Directly add the final, small volume of the DMSO stock to the cell culture medium with vigorous mixing. It is crucial to add the DMSO stock to a larger volume of media and mix immediately to facilitate rapid dispersion.
-
Keep the final DMSO concentration in the media as low as possible , ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Solution 2: Using a Serum-Containing Medium
The presence of proteins in fetal bovine serum (FBS) can help to stabilize hydrophobic compounds.
-
Detailed Experimental Protocol:
-
Prepare your this compound working solution as described in Solution 1.
-
Instead of adding the compound to a serum-free medium, add it to a medium containing your desired concentration of FBS.
-
The serum proteins can bind to the compound, increasing its apparent solubility and preventing precipitation.
-
Solution 3: Preparation of a Pluronic F-68 Stock Solution
Pluronic F-68 is a non-ionic surfactant that can be used to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Detailed Experimental Protocol:
-
Prepare a 10% (w/v) stock solution of Pluronic F-68 in water and sterilize by filtration.
-
Prepare a high-concentration stock of this compound in DMSO.
-
In a sterile tube, first add the required volume of the Pluronic F-68 stock solution to your cell culture medium. The final concentration of Pluronic F-68 should be optimized, but a starting point is typically 0.01-0.1%.
-
Add the this compound DMSO stock to the medium containing Pluronic F-68 with immediate and thorough mixing.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| IC50 (Ku70/80-DNA Interaction) | 3.5 µM | [1][2][3][4] |
| IC50 (DNA-PKcs Kinase Activation) | 2.5 µM | [3][4][5][7][8] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [1][8] |
| Solubility in DMSO | < 1 mg/mL (slightly soluble) to 60 mg/mL (with sonication) | [1][8] |
| Molecular Weight | 437.43 g/mol | [2] |
| Chemical Formula | C22H20FN5O4 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a recommended experimental workflow for its use.
Caption: Mechanism of action of this compound in the NHEJ pathway.
Caption: Experimental workflow for preparing and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Ku70/80 inhibitor) |CAS:1326852-06-5 Probechem Biochemicals [probechem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | DNA-PK | TargetMol [targetmol.com]
potential off-target effects of STL127705
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with STL127705, a small molecule inhibitor of the Ku70/80 heterodimer. The information provided is based on currently available data.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound in a question-and-answer format.
| Question | Possible Cause & Troubleshooting Steps |
| Why am I observing lower-than-expected efficacy in my cancer cell line? | 1. Suboptimal Concentration: The reported IC50 for inhibiting Ku70/80-DNA interaction is 3.5 µM, and for DNA-PKcs activation is 2.5 µM.[1][2][3][4] Ensure you are using a concentration range appropriate for your specific cell line and experimental endpoint. A dose-response experiment is highly recommended.2. Cell Line Resistance: The Non-Homologous End-Joining (NHEJ) pathway, which this compound inhibits, can have varying levels of activity across different cell lines.[1] Consider using a positive control cell line known to be sensitive to NHEJ inhibition.3. Experimental Setup: Ensure that the timing of this compound treatment in relation to the induction of DNA damage (e.g., radiation or chemotherapy) is optimized. Pre-incubation with this compound before DNA damage is often necessary to ensure the inhibitor is present to block the repair process. |
| I am observing high levels of cytotoxicity, even in my control (non-cancerous) cell lines. What could be the reason? | 1. On-Target Toxicity: this compound targets the fundamental DNA repair pathway of NHEJ.[1] While often upregulated in cancer cells, this pathway is also active in healthy cells for maintaining genomic integrity. Inhibition of this pathway can lead to the accumulation of DNA damage and subsequent cell death, particularly in rapidly dividing cells.2. Synergistic Effects: If used in combination with other DNA-damaging agents, this compound can significantly potentiate their cytotoxic effects.[1] It is crucial to perform dose-titration experiments for both this compound and the co-administered agent to find a therapeutic window.3. Lack of Specific Off-Target Data: While specific off-target interactions for this compound are not well-documented in the public domain, unexpected cytotoxicity could hint at effects on other cellular pathways. A thorough literature search for any newly published data is recommended. |
| My experimental results with this compound are highly variable. How can I improve consistency? | 1. Compound Stability and Solubility: Ensure that your stock solution of this compound is properly prepared and stored to maintain its activity. Confirm the solubility of the compound in your cell culture media to avoid precipitation and inconsistent dosing.2. Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density and passage number, as these factors can influence the activity of DNA repair pathways.3. Assay-Specific Variability: The method used to assess the effects of this compound (e.g., cell viability assays, DNA damage markers) can have inherent variability. Include appropriate positive and negative controls in every experiment to normalize your results. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is an inhibitor of the Ku70/80 heterodimer protein, a critical component of the Non-Homologous End-Joining (NHEJ) DNA repair pathway.[1] It acts by disrupting the binding of Ku70/80 to DNA double-strand breaks and inhibiting the subsequent Ku-dependent activation of the DNA-PKcs kinase.[1][3][4] |
| Are there any known off-target effects of this compound? | Based on the available public information, specific off-target interactions of this compound have not been extensively characterized. The primary focus of existing research has been on its on-target activity within the NHEJ pathway. As with any small molecule inhibitor, the potential for off-target effects exists and should be considered when interpreting experimental data. |
| In which experimental systems has this compound been shown to be effective? | This compound has been shown to sensitize human glioblastoma and non-small cell lung cancer cell lines to radiation and chemotherapy.[1][4] It has demonstrated the ability to decrease the autophosphorylation of DNA-PKcs in human cells, confirming its on-target activity in a cellular context.[1][2][3] |
| What are the recommended experimental controls when using this compound? | It is recommended to include the following controls: - Vehicle Control: To account for any effects of the solvent used to dissolve this compound. - Positive Control: A known inhibitor of the NHEJ pathway or a cell line with a known sensitivity to such inhibitors. - Negative Control: A cell line where the NHEJ pathway is not critical for survival under the experimental conditions. |
| How can I assess the on-target activity of this compound in my experiments? | On-target activity can be confirmed by: - Western Blotting: To measure the phosphorylation status of DNA-PKcs (a downstream target of Ku70/80). A decrease in phosphorylation would indicate target engagement.[1][3] - DNA Repair Assays: To directly measure the inhibition of NHEJ activity. - Immunofluorescence: To visualize the persistence of DNA damage markers, such as γH2AX foci, following DNA damage in the presence of this compound. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 (Ku70/80-DNA Interaction) | 3.5 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1][2][3][4] |
| IC50 (DNA-PKcs Activation) | 2.5 µM | In vitro kinase assay | [1] |
Signaling Pathway and Experimental Workflow
References
how to minimize STL127705 toxicity to non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the minimization of STL127705 toxicity to non-cancerous cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor that targets the Ku70/80 heterodimer, a critical protein complex in the Non-Homologous End-Joining (NHEJ) DNA repair pathway.[1][2] By binding to a pocket on the Ku70/80 complex, this compound disrupts its ability to bind to DNA double-strand breaks (DSBs). This inhibition of the initial step of NHEJ prevents the repair of DNA damage, leading to the accumulation of DSBs and subsequently, apoptosis in cancer cells.[1][3] The NHEJ pathway is often upregulated in cancer cells, making it a promising target for anticancer therapies.[3]
Q2: What is the rationale for targeting the Ku70/80 complex in cancer therapy?
The Ku70/80 heterodimer is the first responder to DNA double-strand breaks, initiating the NHEJ repair cascade. In many cancer types, the NHEJ pathway is hyperactive, contributing to the resistance of cancer cells to DNA-damaging treatments like radiation and certain chemotherapies. By inhibiting Ku70/80 with this compound, the repair of treatment-induced DNA damage is compromised, leading to a synergistic enhancement of the therapeutic effect and increased cancer cell death.
Q3: Is there evidence of this compound toxicity to non-cancerous cells?
Yes, while this compound shows promise in sensitizing cancer cells to therapy, concerns regarding its tumor-specificity and potential toxicity to non-cancerous cells have been raised.[3] In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxicity.[2] Furthermore, a study on thiophene-ring-containing analogs of this compound reported high toxicity to normal cells, indicating that off-target effects are a consideration for this class of compounds. In vivo studies in animal models are crucial for further evaluating the toxicity profile of this compound and its derivatives.[4][5]
Q4: What are the potential strategies to minimize the off-target toxicity of this compound?
Several strategies can be explored to mitigate the toxicity of this compound to non-cancerous cells:
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles can improve its delivery to tumor tissues while minimizing exposure to healthy organs.[6][7][8] Surface modifications of these nanoparticles with tumor-specific ligands can further enhance targeting.
-
Combination Therapy: Combining this compound with other therapeutic agents may allow for lower, less toxic doses of each compound to be used while still achieving a potent anti-cancer effect. For instance, combining this compound with radioprotectants could shield normal tissues from the sensitizing effects of the inhibitor during radiotherapy.[9][10]
-
Structural Modification: medicinal chemistry efforts can be directed towards developing analogs of this compound with improved selectivity for cancer cells. This could involve modifications that exploit differences in the tumor microenvironment or specific biomarkers overexpressed in cancer cells.
-
Dose Optimization and Scheduling: Careful determination of the maximum tolerated dose (MTD) and optimal dosing schedule is critical.[11] In vivo studies are essential to establish a therapeutic window that maximizes anti-tumor efficacy while minimizing side effects.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause: The concentration of this compound used may be too high for the specific non-cancerous cell line. Different cell types exhibit varying sensitivities to cytotoxic agents.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations on both your cancer and non-cancerous cell lines to determine the respective IC50 values (the concentration that inhibits 50% of cell growth).
-
Select a therapeutic window: Aim for a concentration that is effective against the cancer cells while having a minimal impact on the non-cancerous cells.
-
Reduce exposure time: Shorter incubation times with this compound may be sufficient to sensitize cancer cells to other treatments without causing excessive damage to normal cells.
-
Use a more sensitive assay: Employ assays that can detect subtle differences in cell viability and apoptosis at lower concentrations of the inhibitor.
-
Issue 2: In vivo animal models are showing signs of systemic toxicity.
-
Possible Cause: The administered dose of this compound may be exceeding the maximum tolerated dose (MTD) in the animal model. Off-target effects in vital organs could be occurring.
-
Troubleshooting Steps:
-
Conduct a dose-escalation study: Start with a low dose of this compound and gradually increase it in different cohorts of animals to determine the MTD. Monitor for signs of toxicity such as weight loss, behavioral changes, and changes in blood chemistry.[12]
-
Consider alternative delivery routes: If intravenous injection is causing acute toxicity, explore other routes such as intraperitoneal or subcutaneous injection, which may alter the pharmacokinetic profile and reduce peak plasma concentrations.
-
Implement a nanoparticle formulation: As mentioned in the FAQs, encapsulating this compound in a nanoparticle delivery system can alter its biodistribution and reduce accumulation in healthy tissues.[6][7][8]
-
Histopathological analysis: At the end of the study, perform a thorough histological examination of major organs to identify any signs of tissue damage.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and a Related Ku70/80 Inhibitor
| Compound | Target | Assay | IC50 / Kd | Cell Line | Reference |
| This compound | Ku70/80-DNA Interaction | EMSA | 3.5 µM | - | [2] |
| This compound | DNA-PKcs | Kinase Assay | 2.5 µM | - | [2] |
| Ku-DBi 3392 | Ku70/80-DNA Interaction | MST | 2.1 ± 0.3 µM | - | [1] |
| UMI-77 | Ku70/80-DNA Interaction | Fluorescence Polarization | 2.3 µM | - | [13] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a general method for determining the cytotoxicity of this compound against both cancerous and non-cancerous adherent cell lines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancerous and non-cancerous cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: The Non-Homologous End-Joining (NHEJ) DNA repair pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing and mitigating this compound toxicity.
References
- 1. Impact of Optimized Ku–DNA Binding Inhibitors on the Cellular and In Vivo DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Nanoformulations for Combination or Cascade Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADVANCED MANUFACTURING OF NANOPARTICLE FORMULATIONS OF DRUGS AND BIOLOGICS USING MICROFLUIDICS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioprotectant combinations spare radiation-induced damage to the physis more than fractionation alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiation damage and radioprotectants: new concepts in the era of molecular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of UMI-77 as a novel Ku70/80 inhibitor sensitizing cancer cells to DNA damaging agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with STL127705 in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with STL127705 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Ku70/80 heterodimer. It functions by disrupting the binding of Ku70/80 to DNA double-strand breaks (DSBs), which is a critical initiating step in the Non-Homologous End-Joining (NHEJ) DNA repair pathway. By inhibiting Ku70/80, this compound effectively blocks NHEJ-mediated repair of DSBs. This can lead to an accumulation of DNA damage, particularly in cancer cells, and can sensitize them to DNA-damaging agents like radiation and certain chemotherapies.
Q2: What are the known IC50 values for this compound?
A2: The inhibitory concentrations of this compound have been determined in various assays.
| Target | Assay | IC50 |
| Ku70/80-DNA Interaction | Electrophoretic Mobility Shift Assay (EMSA) | 3.5 µM |
| DNA-PKcs Kinase Activity | In vitro kinase assay | 2.5 µM |
Q3: What are the potential long-term issues I might encounter when using this compound?
A3: While specific long-term stability data for this compound is not extensively published, general issues that can arise with small molecule inhibitors in prolonged experiments include:
-
Compound Stability and Degradation: Small molecules can degrade in aqueous cell culture media over time, leading to a decrease in effective concentration and loss of activity.
-
Development of Cellular Resistance: Cancer cells can develop resistance to DNA repair inhibitors through various mechanisms, such as upregulating alternative repair pathways like Homologous Recombination (HR).
-
Off-Target Effects: At higher concentrations or with prolonged exposure, kinase inhibitors may exhibit off-target effects, influencing other cellular pathways and leading to unexpected phenotypes.
-
Selection of a Resistant Cell Population: Continuous treatment can inadvertently select for a subpopulation of cells that are inherently more resistant to the compound's effects.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound Over Time
You observe a diminished effect of this compound on your cells (e.g., reduced sensitization to radiation, recovery of cell proliferation) after several days or weeks of continuous treatment.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Experimental Protocol |
| Compound Instability/Degradation | Replenish this compound with every media change to maintain a consistent effective concentration. | Protocol for Long-Term Cell Treatment with this compound: 1. Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. When changing the cell culture medium (typically every 2-3 days), add a fresh aliquot of this compound to the new medium to achieve the desired final concentration. 3. For very long-term experiments (weeks to months), consider preparing a new stock solution from solid compound periodically (e.g., every 1-2 months) to ensure potency. |
| Development of Cellular Resistance | Investigate the activation of alternative DNA repair pathways, such as Homologous Recombination (HR). | Western Blot Analysis for HR Markers: 1. Culture cells with and without this compound for the desired long-term duration. 2. Induce DNA damage (e.g., with a low dose of a DNA-damaging agent). 3. Harvest cell lysates at different time points post-damage. 4. Perform Western blotting to assess the protein levels of key HR factors like RAD51 and BRCA1. An upregulation in the this compound-treated group may indicate a compensatory response. |
| Selection of a Resistant Cell Population | Perform a dose-response curve at the beginning and end of the long-term experiment to assess for a shift in IC50. | IC50 Determination by Cell Viability Assay: 1. At the start of the experiment, seed cells and treat with a range of this compound concentrations for a defined period (e.g., 72 hours). 2. Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). 3. Repeat this procedure with cells that have been cultured with a sub-lethal dose of this compound for the extended duration. 4. Compare the IC50 values to determine if there has been a significant increase, indicating the selection of a resistant population. |
Problem 2: Inconsistent or Unexpected Experimental Results
You observe variability in the cellular response to this compound across different experiments or unexpected cellular phenotypes.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Experimental Protocol |
| Off-Target Effects | Perform experiments at the lowest effective concentration of this compound and include appropriate controls. | Dose-Response and Target Engagement Assays: 1. Determine the minimal concentration of this compound that effectively inhibits Ku70/80 activity in your cell line. This can be assessed by monitoring the phosphorylation of DNA-PKcs, a downstream target. 2. Immunofluorescence for γH2AX Foci: Treat cells with this compound, induce DNA damage, and stain for γH2AX foci, a marker of DSBs. Effective Ku70/80 inhibition should lead to a persistence of these foci over time compared to controls. Use the lowest concentration that shows this effect. |
| Variability in Experimental Conditions | Standardize all experimental parameters, including cell passage number, seeding density, and media composition. | Standardized Cell Culture Protocol: 1. Use cells within a consistent and low passage number range. 2. Ensure precise and consistent cell seeding densities for all experiments. 3. Use the same batch of media and supplements for the duration of the experiment. 4. Maintain a detailed log of all experimental conditions. |
Signaling Pathways and Experimental Workflows
To aid in understanding the mechanism of action and troubleshooting, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: The Non-Homologous End-Joining (NHEJ) DNA repair pathway and the inhibitory action of this compound.
Technical Support Center: STL127705 Activity and Serum Impact Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the impact of serum on STL127705 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of the DNA repair protein Ku70/80.[1][2] Its primary mechanism of action is the disruption of the Ku70/80 heterodimer's interaction with DNA, which is a critical initial step in the Non-Homologous End-Joining (NHEJ) pathway for repairing DNA double-strand breaks.[1][3][4] Additionally, this compound has been shown to impair the Ku-dependent activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[2][3]
Q2: Why is my observed in vitro activity of this compound lower in the presence of serum?
The presence of serum can significantly reduce the apparent potency of small molecule inhibitors like this compound. This phenomenon, often referred to as a "serum shift," is primarily due to the binding of the compound to serum proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[5][6] When bound to these proteins, this compound is not available to engage its target, Ku70/80, leading to a higher required concentration to achieve the same biological effect.[5][7]
Q3: Should I serum-starve my cells before treating with this compound?
Serum starvation can be a useful technique to synchronize cell populations and to eliminate the confounding effects of growth factors present in serum. For short-term experiments (a few hours), serum starvation can help in clearly determining the direct effects of this compound on the DNA damage response.[8] However, for longer-term experiments (hours to days), prolonged serum starvation can induce cellular stress and may not be representative of in vivo conditions.[8] The decision to serum-starve depends on the specific goals of your experiment.
Q4: How can I quantify the impact of serum on this compound activity?
To quantify the effect of serum, you can perform a "serum-shift assay." This involves generating dose-response curves for this compound in the presence and absence of a physiological concentration of human serum or specific serum proteins like HSA and AAG.[5] The fold-shift in the IC50 or EC50 value provides a quantitative measure of the impact of serum protein binding.
Troubleshooting Guides
Issue 1: High Variability in Potency Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Serum Lots | Different batches of serum can have varying concentrations of proteins and growth factors. Test multiple lots of serum or use a single, large batch for a series of experiments. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments.[9][10] |
| Inconsistent Cell Seeding Density | Variations in cell density can affect the cellular response to treatment. Ensure consistent cell seeding across all wells and plates. |
Issue 2: Complete Loss of this compound Activity in High Serum Concentrations
| Potential Cause | Troubleshooting Step |
| High Protein Binding | This compound may have a high affinity for serum proteins, leading to a significant reduction in the free, active concentration of the compound.[5][6] |
| 1. Determine the fraction of this compound bound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration. | |
| 2. Increase the concentration range of this compound in your assays to account for the protein binding. | |
| Serum-Induced Pathway Activation | Growth factors in serum may activate signaling pathways that counteract the inhibitory effect of this compound. |
| 1. Consider using serum-free or reduced-serum media if appropriate for your cell line and experimental duration.[8] | |
| 2. Investigate the activation state of downstream signaling pathways in the presence of serum. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 Value | Reference |
| Electrophoretic Mobility Shift Assay (EMSA) | Ku70/80-DNA Interaction | 3.5 µM | [2][3] |
| In Vitro Kinase Assay | DNA-PKcs Activation | 2.5 µM | [4] |
| Cell Viability (Glioblastoma & Prostate Cancer Cells) | Cellular Activity | 20-35 µM | [4] |
Experimental Protocols
Protocol 1: Serum-Shift Assay for this compound
-
Cell Seeding: Plate cells at a predetermined optimal density in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your base cell culture medium.
-
Serum Preparation: Prepare two sets of treatment media:
-
Serum-Free: Base medium without serum.
-
Serum-Containing: Base medium supplemented with 20% Human Serum (to achieve a final concentration of 10%).
-
-
Treatment:
-
Add an equal volume of the 2x this compound serial dilution to wells containing either the serum-free or serum-containing medium.
-
Include appropriate vehicle controls for both conditions.
-
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Readout: Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the cellular response.
-
Data Analysis: Plot the dose-response curves for both the serum-free and serum-containing conditions. Calculate the IC50 values for each and determine the fold-shift (IC50 with serum / IC50 without serum).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ku70/80 inhibitor) |CAS:1326852-06-5 Probechem Biochemicals [probechem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Validation & Comparative
Validating STL127705 Inhibition of Ku70/80: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the inhibition of the Ku70/80 heterodimer by the small molecule inhibitor STL127705. We present supporting data for this compound and its alternatives, detailed experimental protocols, and visualizations to clarify key pathways and workflows.
The Ku70/80 heterodimer is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. By binding to broken DNA ends, Ku70/80 initiates a cascade of events that recruits and activates the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial kinase in the NHEJ pathway.[1] In many cancers, the NHEJ pathway is upregulated, contributing to resistance to DNA-damaging therapies like radiation. Therefore, inhibiting Ku70/80 is a promising strategy to enhance the efficacy of cancer treatments.
This compound is a novel small molecule inhibitor designed to disrupt the interaction between Ku70/80 and DNA.[2] This guide outlines the key experimental approaches to validate the inhibitory activity of this compound and compares its performance with other known Ku70/80 inhibitors.
Comparative Efficacy of Ku70/80 Inhibitors
The inhibitory potential of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Interaction | In Vitro Assay | IC50 (µM) | Reference |
| This compound | Ku70/80-DNA Binding | EMSA | 3.5 | [2] |
| This compound | DNA-PKcs Activation | Kinase Assay | 2.5 | [2] |
| UMI-77 | Ku70/80-DNA Binding | Fluorescence Polarization | 2.3 | [3] |
| Ku-DBi (Compound 68) | Ku70/80-DNA Binding | EMSA | ~1-2 | [4] |
| Ku-DBi (Compound 149) | Ku70/80-DNA Binding | EMSA | ~1-2 | [5] |
| Ku-DBi (Compound 245) | Ku70/80-DNA Binding | EMSA | ~1-2 | [6] |
| Ku-DBi (Compound 3392) | Ku70/80-DNA Binding | MST | Kd = 2.1 | [7] |
Note: IC50 and Kd values can vary depending on the specific assay conditions. Direct comparison between different studies should be made with caution.
Key Experimental Protocols for Validation
Validation of Ku70/80 inhibition involves a multi-faceted approach, from biochemical assays that demonstrate direct target engagement to cell-based assays that confirm the desired biological effect.
Biochemical Assays: Direct Target Inhibition
These assays provide direct evidence of the inhibitor's effect on the Ku70/80-DNA interaction and the subsequent signaling steps.
Purpose: To qualitatively and quantitatively assess the ability of an inhibitor to disrupt the binding of Ku70/80 to a DNA probe.
Experimental Protocol:
-
Probe Preparation: A double-stranded DNA oligonucleotide (typically 30-50 bp) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Purified recombinant Ku70/80 protein is incubated with the labeled DNA probe in a binding buffer. This is done in the presence of varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactivity) or imaged using a fluorescence scanner.
-
Analysis: A "shift" in the mobility of the labeled probe indicates the formation of a Ku70/80-DNA complex. A decrease in the intensity of the shifted band in the presence of the inhibitor demonstrates its disruptive activity. The IC50 value can be calculated by quantifying the band intensities at different inhibitor concentrations.[8]
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Purpose: To measure the inhibitor's effect on the kinase activity of DNA-PKcs, which is dependent on the Ku70/80-DNA interaction.
Experimental Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer with purified DNA-PKcs, Ku70/80, a DNA activator (e.g., sheared calf thymus DNA), and a specific peptide substrate for DNA-PKcs.
-
Inhibitor Addition: Varying concentrations of the inhibitor or a vehicle control are added to the wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 15-60 minutes).
-
Termination and Detection:
-
Radiometric: The reaction is stopped, and the phosphorylated peptide is captured on a phosphocellulose membrane. The amount of incorporated ³²P is quantified using a scintillation counter.[9]
-
Luminescence-based (e.g., ADP-Glo™): After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[10]
-
-
Analysis: The IC50 value is determined by plotting the kinase activity against the inhibitor concentration.
Caption: Workflow for the DNA-PKcs Kinase Activity Assay.
Cellular Assays: Confirming Biological Effect
These assays are crucial for demonstrating that the inhibitor can access its target within a cellular environment and produce the desired downstream biological consequences.
Purpose: To confirm direct binding of the inhibitor to Ku70/80 within intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble Ku70 or Ku80 in each sample is quantified by Western blotting or other protein detection methods like ELISA.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Purpose: To visualize and quantify DNA double-strand breaks. Inhibition of Ku70/80 is expected to impair DSB repair, leading to a persistence of γ-H2AX foci, a marker for DSBs.
Experimental Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitor.
-
Induction of DNA Damage: DNA DSBs are induced, typically by ionizing radiation (IR).
-
Fixation and Permeabilization: At various time points after irradiation, cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA dye like DAPI.
-
Microscopy and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number of γ-H2AX foci per nucleus is counted. A higher number of persistent foci in inhibitor-treated cells compared to controls indicates impaired DSB repair.[12]
Purpose: To assess the long-term reproductive viability of cells after treatment with a DNA-damaging agent and an inhibitor. This is a gold-standard assay for determining radiosensitization.
Experimental Protocol:
-
Cell Seeding: A known number of cells are seeded into culture plates.
-
Treatment: Cells are treated with the inhibitor for a defined period before and/or after exposure to a DNA-damaging agent (e.g., various doses of ionizing radiation).
-
Colony Formation: The cells are incubated for a period of 7-14 days to allow for the formation of colonies (defined as a cluster of at least 50 cells).
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.
-
Analysis: The surviving fraction of cells is calculated for each treatment condition. A decrease in the surviving fraction in the presence of the inhibitor compared to the DNA-damaging agent alone indicates sensitization.[13]
Signaling Pathway
The inhibition of Ku70/80 by this compound disrupts a key early step in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.
Caption: this compound inhibits the binding of Ku70/80 to DNA DSBs.
By employing these robust experimental methodologies, researchers can effectively validate the inhibition of Ku70/80 by this compound and objectively compare its performance against other inhibitors, thereby advancing the development of novel cancer therapeutics.
References
- 1. DNA Double Strand Break Repair Pathways in Response to Different Types of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of UMI-77 as a novel Ku70/80 inhibitor sensitizing cancer cells to DNA damaging agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. promega.com [promega.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Assays to Confirm NHEJ Pathway Inhibition by STL127705: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key assays to confirm the inhibition of the Non-Homologous End Joining (NHEJ) pathway by the novel inhibitor STL127705. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate assays for your research.
Introduction to this compound and the NHEJ Pathway
The Non-Homologous End Joining (NHEJ) pathway is a crucial mechanism for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage. This pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, followed by the recruitment of a series of other factors, including the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and DNA Ligase IV, which ultimately ligate the broken ends.
This compound is a small molecule inhibitor that targets the Ku70/80 heterodimer, a critical first responder in the NHEJ pathway.[1] By disrupting the interaction of Ku70/80 with DNA, this compound effectively blocks the initiation of NHEJ. This guide compares this compound with other well-characterized NHEJ inhibitors, such as NU7441 (a DNA-PKcs inhibitor) and SCR7 (a DNA Ligase IV inhibitor), and details the assays used to measure their inhibitory effects.
Comparative Performance of NHEJ Inhibitors
The following tables summarize the quantitative data on the performance of this compound in comparison to other NHEJ inhibitors. It is important to note that the data presented here is compiled from various studies and may not be directly comparable due to differences in experimental conditions, cell lines, and assay formats.
| Inhibitor | Target | Assay | Cell Line | IC50 | Reference |
| This compound | Ku70/80-DNA Interaction | In vitro binding assay | - | 3.5 µM | [1] |
| This compound | Ku-dependent DNA-PKcs activation | In vitro kinase assay | - | 2.5 µM | [1] |
| NU7441 | DNA-PKcs | In vitro kinase assay | - | 14 nM | [2] |
| SCR7 | DNA Ligase IV | In vitro ligase assay | - | ~1 µM | [3] |
Table 1: In Vitro Inhibitory Activity of NHEJ Inhibitors. This table provides a comparison of the half-maximal inhibitory concentrations (IC50) of this compound, NU7441, and SCR7 against their respective targets in in vitro assays.
| Inhibitor | Assay | Cell Line | Effect | Reference |
| This compound | NHEJ Reporter Assay | PC-3 | Significant decrease in NHEJ efficiency | [4] |
| NU7441 | NHEJ Reporter Assay | HEK293T | 2 to 4-fold increase in Homology Directed Repair (HDR) | [5][6] |
| SCR7 | NHEJ Reporter Assay | HEK293T | 1.7-fold increase in HDR | [7] |
Table 2: Cellular NHEJ Inhibition and Effects on Alternative Repair Pathways. This table summarizes the observed effects of the inhibitors on NHEJ efficiency and the promotion of the alternative Homology Directed Repair (HDR) pathway in cell-based reporter assays.
| Inhibitor | Assay | Cell Line | Observation | Reference |
| This compound | γH2AX Foci Assay | erLNCaP, PC-3 | Enhanced γH2AX intensity | [4] |
| NU7441 | γH2AX Foci Assay | MEF | Delayed disappearance of γH2AX foci | [8] |
| SCR7 | γH2AX Foci Assay | HeLa, MCF7 | Increased number of γH2AX foci | [5] |
Table 3: Induction of DNA Damage Markers. This table highlights the impact of the inhibitors on the formation and persistence of γH2AX foci, a marker for DNA double-strand breaks.
Key Assays to Confirm NHEJ Pathway Inhibition
This section provides detailed protocols for three widely used assays to assess the inhibition of the NHEJ pathway.
GFP-Based NHEJ Reporter Assay
This assay provides a quantitative measure of NHEJ activity within cells. It utilizes a reporter plasmid containing a GFP gene that is disrupted by a specific endonuclease recognition site (e.g., I-SceI). When a double-strand break is induced, functional GFP is produced only if the break is successfully repaired by the NHEJ pathway.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture the cells of interest (e.g., HEK293T, U2OS) in appropriate media.
-
Co-transfect the cells with the NHEJ reporter plasmid (e.g., pEJ-GFP) and a plasmid expressing the I-SceI endonuclease. A control plasmid expressing a fluorescent protein (e.g., mCherry) should be included to normalize for transfection efficiency.
-
-
Incubation and Treatment:
-
Incubate the transfected cells for 24-48 hours to allow for plasmid expression and DNA repair.
-
Treat the cells with varying concentrations of this compound or other NHEJ inhibitors.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them using a flow cytometer.
-
Quantify the percentage of GFP-positive cells within the population of cells successfully transfected (e.g., mCherry-positive).
-
A reduction in the percentage of GFP-positive cells in the presence of the inhibitor indicates inhibition of the NHEJ pathway.
-
Immunofluorescence Assay for γH2AX Foci
This assay visualizes and quantifies the number of DNA double-strand breaks within individual cells. The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. By using a specific antibody against γH2AX, these foci can be detected and counted. Inhibition of NHEJ leads to an accumulation of unrepaired DSBs, resulting in an increased number and persistence of γH2AX foci.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Induce DNA damage using ionizing radiation (IR) or a radiomimetic drug.
-
Treat the cells with this compound or other inhibitors at various concentrations and for different time points post-damage induction.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ, CellProfiler).
-
An increase in the number or persistence of γH2AX foci in inhibitor-treated cells compared to controls indicates NHEJ inhibition.
-
Cell Survival (Clonogenic) Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a DNA damaging agent and an NHEJ inhibitor. Inhibition of DNA repair pathways sensitizes cells to DNA damaging agents, leading to a reduction in cell survival.
Experimental Protocol:
-
Cell Seeding:
-
Seed a low density of cells in multi-well plates.
-
-
Treatment:
-
Treat the cells with a DNA damaging agent (e.g., IR, etoposide) in the presence or absence of this compound or other NHEJ inhibitors at various concentrations.
-
-
Colony Formation:
-
Incubate the cells for 7-14 days to allow for colony formation.
-
-
Staining and Quantification:
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
A decrease in the surviving fraction in cells treated with both the DNA damaging agent and the inhibitor, compared to the damaging agent alone, indicates that the inhibitor sensitizes the cells by blocking DNA repair.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the NHEJ signaling pathway and the experimental workflows of the described assays.
Caption: The Non-Homologous End Joining (NHEJ) signaling pathway and points of inhibition.
Caption: Workflow for the GFP-Based NHEJ Reporter Assay.
Caption: Workflow for the γH2AX Immunofluorescence Assay.
Caption: Workflow for the Clonogenic Cell Survival Assay.
References
- 1. The dynamics of Ku70/80 and DNA-PKcs at DSBs induced by ionizing radiation is dependent on the complexity of damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in Phosphorylated Histone H2AX Foci Formation and Removal of Cells Exposed to Low and High Linear Energy Transfer Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synergize with olaparib in castration-resistant prostate cancer by inhibiting homologous recombination and non-homologous end-joining repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ku Regulates Signaling to DNA Damage Response Pathways through the Ku70 von Willebrand A Domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NHEJ Inhibitors: STL127705 vs. SCR7
For Researchers, Scientists, and Drug Development Professionals
The non-homologous end joining (NHEJ) pathway is a critical mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its frequent upregulation in cancer cells to compensate for genomic instability has made it a prime target for therapeutic intervention. Inhibition of NHEJ can enhance the efficacy of DNA-damaging cancer therapies like radiation and chemotherapy. This guide provides a detailed comparison of two small molecule inhibitors of NHEJ: STL127705 and SCR7, focusing on their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | SCR7 |
| Target | Ku70/80 heterodimer | DNA Ligase IV (controversial) |
| Mechanism of Action | Disrupts Ku70/80-DNA binding and inhibits DNA-PKcs activation | Reported to inhibit DNA Ligase IV by binding to its DNA binding domain. However, its stability and selectivity are debated. |
| Stage of NHEJ Inhibition | Initial step: DSB recognition and signaling | Final step: Ligation of DNA ends |
| Reported IC50 | 3.5 µM (Ku70/80-DNA interaction)[1][2]; 2.5 µM (DNA-PKcs activation)[1] | Cytotoxicity IC50s in various cell lines (e.g., 40 µM in MCF7, 34 µM in A549)[3][4][5]; direct enzymatic IC50 for Ligase IV is not consistently reported and its selectivity is questioned[6]. |
| Key Advantage | Targets the initial, critical step of NHEJ. | Widely used in CRISPR/Cas9-mediated genome editing to enhance homology-directed repair (HDR)[7][8]. |
| Key Disadvantage | Less data available on its effects across a wide range of cell lines compared to SCR7. | Unstable, with its cyclized and oxidized form (SCR7 pyrazine) being the likely active compound[3][9]. Reports suggest it is not a selective or potent inhibitor of DNA Ligase IV and may have off-target effects[6]. |
In-Depth Analysis
This compound: Targeting the Gatekeeper of NHEJ
This compound is a novel small molecule inhibitor that targets the Ku70/80 heterodimer, a crucial protein complex that acts as the gatekeeper of the NHEJ pathway.[1] Ku70/80 is one of the first proteins to recognize and bind to a DNA double-strand break, initiating the repair cascade.
Mechanism of Action: this compound functions by:
-
Disrupting the Ku70/80-DNA Interaction: It directly interferes with the binding of the Ku70/80 complex to the broken DNA ends, thereby preventing the initiation of the NHEJ process.[1]
-
Impairing DNA-PKcs Activation: The binding of Ku70/80 to DNA is a prerequisite for the recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), another essential component of the NHEJ pathway. By blocking the initial binding, this compound also prevents the subsequent activation of DNA-PKcs.[1]
Performance Data:
-
In vitro Inhibition: this compound has been shown to inhibit the Ku70/80-DNA interaction with an IC50 of 3.5 µM .[1][2]
-
It inhibits the Ku-dependent activation of DNA-PKcs with an IC50 of 2.5 µM .[1]
-
Cellular Activity: Treatment with this compound has been demonstrated to synergistically sensitize human cancer cell lines to radiation treatment, indicating its potential to impair DSB repair in a cellular context.[1]
SCR7: A Widely Used Tool with a Complex Profile
SCR7 was initially reported as a specific inhibitor of DNA Ligase IV, the enzyme responsible for the final ligation step in the NHEJ pathway.[5] It has gained significant attention for its ability to enhance the efficiency of homology-directed repair (HDR) in CRISPR/Cas9 genome editing by suppressing the competing NHEJ pathway.[7][8]
Mechanism of Action (and Controversy): The proposed mechanism of SCR7 is the inhibition of DNA Ligase IV by interfering with its DNA binding domain.[4] However, subsequent studies have raised significant questions about its stability, selectivity, and mechanism of action:
-
Instability: SCR7 is an unstable compound that can spontaneously cyclize and oxidize to form SCR7 pyrazine .[3][9] This more stable form is believed to be the active inhibitor.
-
Selectivity: There is evidence to suggest that SCR7 and its derivatives are not selective for DNA Ligase IV. One study found that they were more potent inhibitors of DNA Ligase I and III than Ligase IV.[6]
-
Potency: The same study concluded that SCR7 and its derivatives are not potent inhibitors of DNA Ligase IV in vitro and failed to inhibit Ligase IV-dependent V(D)J recombination in a cell-based assay.[6]
Despite these controversies, SCR7 and its pyrazine form are widely used and have shown biological effects consistent with NHEJ inhibition in many studies.
Performance Data:
-
Cellular Cytotoxicity: SCR7 has been shown to inhibit the proliferation of various cancer cell lines with the following IC50 values:
-
Enhancement of HDR: Treatment with SCR7 has been reported to increase the efficiency of HDR-mediated genome editing by up to 19-fold.[5][7][8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of these inhibitors and the methods used to evaluate them, the following diagrams are provided.
Caption: The Non-Homologous End Joining (NHEJ) pathway and the points of inhibition for this compound and SCR7.
Caption: A generalized experimental workflow for evaluating NHEJ inhibitors.
Experimental Protocols
A variety of assays are employed to assess the efficacy of NHEJ inhibitors. Below are summaries of key methodologies.
In Vitro NHEJ Assay (Plasmid-based)
This assay directly measures the ability of a cell extract to ligate a linearized plasmid DNA in the presence or absence of an inhibitor.
-
Substrate Preparation: A plasmid vector is linearized using a restriction enzyme to create defined DNA double-strand breaks.
-
Cell Extract Preparation: Nuclear or whole-cell extracts are prepared from a cell line of interest, which serve as the source of NHEJ machinery.
-
Ligation Reaction: The linearized plasmid is incubated with the cell extract, ATP, and other necessary co-factors. The inhibitor (this compound or SCR7) is added at various concentrations.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. Successful NHEJ results in the formation of multimers (dimers, trimers, etc.) of the plasmid, which migrate slower than the linear monomer. The degree of inhibition is quantified by measuring the reduction in multimer formation.
Cell-Based NHEJ Reporter Assay (e.g., EJ5-GFP)
This assay measures NHEJ activity within living cells using a specially designed reporter system.
-
Reporter Construct: The EJ5-GFP reporter consists of a promoter separated from a GFP coding sequence by a puromycin resistance gene that is flanked by two I-SceI recognition sites.
-
Cell Line Generation: The reporter construct is stably integrated into the genome of a chosen cell line.
-
Induction of DSBs: The I-SceI endonuclease is expressed in the cells, which creates two DSBs, excising the puromycin gene.
-
Inhibitor Treatment: Cells are treated with the NHEJ inhibitor before, during, or after I-SceI expression.
-
Analysis: Repair of the two DSBs by NHEJ can restore a functional GFP gene. The percentage of GFP-positive cells is quantified by flow cytometry, which serves as a measure of NHEJ efficiency. A decrease in the percentage of GFP-positive cells in the presence of the inhibitor indicates its efficacy.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is a sensitive method to detect the presence of DNA double-strand breaks in cells.
-
Cell Treatment: Cells are treated with a DNA damaging agent (e.g., ionizing radiation) in the presence or absence of the NHEJ inhibitor.
-
Immunostaining: After a specific time, cells are fixed and permeabilized. They are then incubated with a primary antibody that specifically recognizes the phosphorylated form of histone H2AX (γ-H2AX), which accumulates at the sites of DSBs. A fluorescently labeled secondary antibody is then used for detection.
-
Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The number of distinct fluorescent foci (γ-H2AX foci) per nucleus is counted. An increase in the number and persistence of γ-H2AX foci in inhibitor-treated cells indicates a failure to repair DSBs, thus demonstrating the inhibitor's effectiveness.
Conclusion
This compound and SCR7 represent two distinct approaches to inhibiting the NHEJ pathway. This compound targets the initial step of DSB recognition by inhibiting the Ku70/80 heterodimer, offering a clear and specific mechanism of action. In contrast, while SCR7 is widely used, particularly in the field of genome editing, its precise mechanism, stability, and selectivity are subjects of ongoing debate. Researchers and drug development professionals should consider these factors when choosing an NHEJ inhibitor for their specific application. The lack of direct comparative studies highlights a need for future research to perform head-to-head comparisons of these and other NHEJ inhibitors in standardized assays to provide a clearer understanding of their relative potencies and specificities.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Specificity of STL127705 for the Non-Homologous End Joining (NHEJ) Pathway
For Researchers, Scientists, and Drug Development Professionals
The Non-Homologous End Joining (NHEJ) pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] Given its critical role in maintaining genomic integrity and its frequent upregulation in cancer, the components of the NHEJ pathway are significant targets for therapeutic intervention, particularly to sensitize tumors to DNA-damaging agents like radiation and chemotherapy.[1][2][3] This guide provides a detailed assessment of STL127705, a novel small molecule inhibitor, and compares its specificity and mechanism against other known NHEJ inhibitors.
Mechanism of Action: this compound
This compound is a potent inhibitor that uniquely targets the initial step of the NHEJ pathway. Its mechanism is centered on the disruption of the Ku70/80 heterodimer's interaction with DNA.[1][4][5] The Ku70/80 protein is the sentinel of the NHEJ pathway; it rapidly recognizes and binds to the broken ends of a DSB. This binding event serves as a scaffold, recruiting the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) to form the active DNA-PK complex, which orchestrates the subsequent repair steps.[6][7]
By interfering with the binding of Ku70/80 to DNA, this compound effectively prevents the assembly of the core NHEJ machinery at the damage site.[4][8] This upstream inhibition has a direct downstream consequence: it impairs the Ku-dependent activation and autophosphorylation of the DNA-PKcs kinase, thereby halting the repair cascade before it can begin.[1][4][5][9]
Caption: Canonical Non-Homologous End Joining (NHEJ) pathway with this compound's point of action.
Quantitative Comparison of NHEJ Inhibitors
This compound's mechanism of targeting the Ku70/80-DNA interaction is distinct from most other NHEJ inhibitors, which typically target the kinase activity of DNA-PKcs or the final ligation step. This difference in targets has significant implications for their biological effects and potential off-target profiles.
| Inhibitor | Primary Target | Mechanism of Action | IC₅₀ (Primary Target) | Known Off-Targets (IC₅₀) |
| This compound | Ku70/80-DNA Interaction | Disrupts Ku70/80 binding to DNA ends, preventing NHEJ initiation.[1][4][5] | 3.5 µM (DNA binding)[1][4][9] | Not extensively documented. |
| DNA-PKcs Activation | Inhibits Ku-dependent activation of DNA-PKcs kinase.[9] | 2.5 µM (kinase activation)[1][9] | ||
| NU7441 (KU-57788) | DNA-PKcs | ATP-competitive inhibitor of DNA-PKcs kinase activity.[10][11][12] | 14 nM[10][11] | PI3K (5 µM), mTOR (1.7 µM)[10][11] |
| M3814 (Nedisertib) | DNA-PKcs | Potent and selective ATP-competitive inhibitor of DNA-PKcs.[13][14][15] | ~0.6 nM[14] | >100-fold selectivity over PI3K family kinases.[14] |
| AZD7648 | DNA-PKcs | Highly selective ATP-competitive inhibitor of DNA-PKcs.[16][17][18][19] | Potent and selective (specific nM value not publicly detailed).[17][19] | High specificity demonstrated.[16] |
| SCR7 | DNA Ligase IV | Interferes with DNA Ligase IV binding to DNA, blocking the final ligation step.[20][21][22][23] | Not defined by IC₅₀; effective cellular concentrations are in the µM range.[22][24] | Not extensively documented. |
Experimental Data for this compound
The specificity and activity of this compound have been validated through a series of biochemical and cell-based experiments.
| Assay Type | Key Result | Cell Line/System | Reference |
| EMSA (DNA-Ku70/80 Binding) | Inhibited Ku70/80 binding to a DNA substrate. | Cell-free | [4] |
| In Vitro Kinase Assay | Inhibited Ku-dependent activation of DNA-PKcs kinase. | Cell-free | [1][4] |
| Western Blot | Decreased autophosphorylation of DNA-PKcs at Ser2056 in a dose-dependent manner. | SF-767 (Glioblastoma) | [4] |
| Proliferation Assay | Showed dose-dependent antiproliferative activity. | SF-767 (Glioblastoma) | [4] |
| Apoptosis Assay | Induced apoptosis, which was significantly increased when combined with gemcitabine. | A549 (NSCLC) | [4] |
Detailed Experimental Protocols
To rigorously assess the specificity of an NHEJ inhibitor like this compound, a multi-faceted approach involving biochemical, cell-based, and off-target assays is essential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of the non homologous end joining process in the context of hypoxic tumor cells - Salles - Translational Cancer Research [tcr.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (Ku70/80 inhibitor) |CAS:1326852-06-5 Probechem Biochemicals [probechem.com]
- 6. Druggable binding sites in the multicomponent assemblies that characterise DNA double-strand-break repair through non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | DNA-PK | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. stemcell.com [stemcell.com]
- 13. Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair | Bimake [bimake.com]
- 14. medkoo.com [medkoo.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment | Explore Technologies [techfinder.stanford.edu]
- 17. researchgate.net [researchgate.net]
- 18. Facebook [cancer.gov]
- 19. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NHEJ inhibitor SCR7 and its different forms: Promising CRISPR tools for genome engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. xcessbio.com [xcessbio.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. medchemexpress.com [medchemexpress.com]
western blot analysis for DNA-PKcs phosphorylation after STL127705 treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of STL127705's Performance in Modulating DNA-PKcs Activity.
This guide provides a comprehensive comparison of this compound's effect on the phosphorylation of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) against other known inhibitors. The content is supported by experimental data from peer-reviewed studies, presented in a clear and concise format to aid in your research and development endeavors.
Performance Comparison of DNA-PKcs Inhibitors
The following table summarizes the quantitative effects of various inhibitors on DNA-PKcs phosphorylation at Serine 2056 (pDNA-PKcs S2056), a key autophosphorylation site indicative of its activation. Data is compiled from Western blot analyses reported in the cited literature.
| Inhibitor | Cell Line | Treatment Conditions | Change in pDNA-PKcs (S2056) Levels | Reference |
| This compound | Human glioblastoma SF-767 | Increasing concentrations | Dose-dependent decrease in autophosphorylation | [1] |
| NU7441 | Human Jurkat T cells | 5 µM | Reduction in phosphorylation | [2] |
| M3814 | Human Jurkat T cells | 10 µM | Reduction in phosphorylation | [2] |
| AZD7648 | Human Jurkat T cells | 10 µM | Reduction in phosphorylation | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental process, the following diagrams have been generated.
Caption: DNA-PKcs activation pathway and points of inhibition.
References
Safety Operating Guide
Navigating the Safe Disposal of STL127705: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the disposal of STL127705, a potent inhibitor of the Ku 70/80 heterodimer protein. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the standard procedures for the safe disposal of research-grade chemicals, ensuring the protection of personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, is governed by a hierarchy of controls and regulations. The primary responsibility for safe disposal lies with the user, who must be familiar with their institution's specific policies and local, state, and federal regulations. The following steps provide a general framework for ensuring compliant disposal.
1. Consult Institutional Environmental Health and Safety (EHS): Before beginning any work with a new chemical, researchers should consult their institution's EHS department. The EHS office will provide specific guidance on waste streams, container labeling, and pickup schedules. They are the definitive resource for all safety and disposal protocols.
2. Review Available Safety Information: While a specific SDS for this compound could not be located, researchers should review all available product information from the supplier. This may include handling precautions, stability information, and any provided hazard warnings.
3. Segregate Chemical Waste: Never mix different chemical wastes unless explicitly instructed to do so by your EHS department. This compound waste, including pure compound, contaminated labware (e.g., pipette tips, gloves), and solutions, should be collected in a designated, properly labeled waste container.
4. Proper Labeling: All waste containers must be clearly labeled with the full chemical name (this compound), concentration (if in solution), and any known hazards. Use your institution's standardized waste labels.
5. Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are sealed to prevent spills or the release of vapors.
Quantitative Data for Disposal Considerations
In the absence of a specific SDS for this compound, the following table summarizes the types of quantitative data that are typically required for chemical waste disposal. Researchers should aim to document this information for their waste streams.
| Data Point | Description | Typical Information Source | Relevance to this compound Disposal |
| Chemical Abstract Service (CAS) Number | A unique numerical identifier assigned to every chemical substance. | Supplier Product Page | The CAS number for this compound is 1326852-06-5. This is a critical identifier for waste handlers and regulatory agencies. |
| Physical State | Whether the substance is a solid, liquid, or gas. | Supplier Product Page | This compound is typically supplied as a solid. |
| pH | The acidity or basicity of a substance. | Experimental Data | The pH of any this compound solutions must be documented for waste characterization. |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air. | Safety Data Sheet | This information is crucial for assessing fire hazards. In its absence, treat as potentially flammable. |
| Toxicity Data (e.g., LD50) | The lethal dose of a substance that causes the death of 50% of a group of test animals. | Safety Data Sheet | In the absence of specific data, treat this compound with a high degree of caution as a potentially toxic substance. |
| Hazard Class | A classification assigned by regulatory agencies (e.g., EPA, DOT) based on the chemical's hazardous properties. | Safety Data Sheet / EHS | Your EHS department will determine the appropriate hazard class for disposal based on available information. |
Experimental Protocol for Waste Generation
The following is a generalized protocol for the generation of this compound waste in a laboratory setting. This protocol should be adapted to your specific experimental needs and institutional guidelines.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves
-
Designated chemical waste container
-
Waste labels
Procedure:
-
Don appropriate PPE.
-
Prepare this compound solutions in a chemical fume hood.
-
Collect all waste materials containing this compound:
-
Solid Waste: Unused or expired solid this compound should be placed in the designated solid chemical waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated liquid chemical waste container. Do not pour any solutions down the drain.
-
Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be collected in a designated solid waste container.
-
-
Label all waste containers with "this compound Waste," the solvent used (if applicable), and an approximate concentration.
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound waste.
By adhering to these general principles and the specific guidance of your institution's Environmental Health and Safety department, you can ensure the safe and responsible disposal of this compound and contribute to a culture of safety in your laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
